TT-10
Description
Properties
IUPAC Name |
[4-amino-2-(prop-2-enylamino)-1,3-thiazol-5-yl]-(5-fluorothiophen-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3OS2/c1-2-5-14-11-15-10(13)9(18-11)8(16)6-3-4-7(12)17-6/h2-4H,1,5,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYPHJQPOHDZEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC(=C(S1)C(=O)C2=CC=C(S2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Multifaceted Mechanism of Action of TT-10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The novel small molecule TT-10 has emerged as a promising therapeutic candidate with a dual mechanism of action, positioning it as a compelling subject of investigation for both cardiovascular regenerative medicine and oncology. Primarily characterized as a potent activator of the Yes-associated protein (YAP) and Transcriptional Enhancer Factor Domain (TEAD) complex, this compound promotes cardiomyocyte proliferation, offering a potential avenue for heart disease treatment. Concurrently, it functions as an antagonist of the adenosine A2A receptor (A2AR), a key immune checkpoint, thereby presenting therapeutic opportunities in cancer immunotherapy. This technical guide provides an in-depth exploration of the core mechanisms of this compound, summarizing key experimental findings, detailing methodologies, and visualizing complex signaling pathways.
Core Mechanism of Action: YAP-TEAD Activation in Cardiomyocytes
This compound's primary described mechanism revolves around its ability to activate the YAP-TEAD transcriptional pathway, a critical component of the Hippo signaling pathway. The Hippo pathway is a key regulator of organ size, cell proliferation, and apoptosis. In mature mammalian hearts, cardiomyocytes have a very limited capacity to proliferate. This compound has been shown to promote the nuclear translocation of YAP, a transcriptional co-activator.[1][2] In the nucleus, YAP binds to TEAD transcription factors, initiating the transcription of genes that drive cell cycle progression and inhibit apoptosis, ultimately leading to cardiomyocyte proliferation.[2][3]
Signaling Pathway
The activation of the YAP-TEAD pathway by this compound leads to a cascade of events promoting cell cycle re-entry and division in cardiomyocytes.
Quantitative Data on Cardiomyocyte Effects
Studies on human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have demonstrated the dose-dependent effects of this compound.
| Parameter | Concentration | Observation |
| Optimal Concentration | 10-20 µM | Peak activity for promoting cardiomyocyte proliferation.[1] |
| Cell Cycle Activation | 48-hour treatment | Markedly promotes cell cycle activation and increased cell division. |
| Apoptosis | - | Significantly reduced programmed cell death. |
| YAP Nuclear Localization | - | Significantly increased proportion of cardiomyocytes with nuclear YAP. |
Experimental Protocols
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Cell Culture: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are cultured under standard conditions.
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Treatment: Cells are treated with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for 48 hours. A vehicle control (e.g., DMSO) is used.
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Analysis:
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Cell Cycle Analysis: Proliferation is assessed by immunofluorescence staining for markers such as Ki-67 (a marker of proliferation), and phosphohistone H3 (a marker of mitosis).
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DNA Synthesis: EdU (5-ethynyl-2´-deoxyuridine) incorporation assays are performed to measure DNA synthesis.
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Apoptosis Assay: Apoptosis is quantified using TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining.
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YAP Localization: The subcellular localization of YAP is determined by immunofluorescence staining and confocal microscopy.
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Animal Model: Myocardial infarction is induced in mice (e.g., C57BL/6) by permanent ligation of the left anterior descending (LAD) coronary artery.
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Drug Administration: this compound, often encapsulated in slow-release nanoparticles (e.g., PLGA), is injected into the border zone of the infarct.
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Analysis:
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Cardiac Function: Echocardiography is performed at various time points (e.g., 1, 2, and 4 weeks post-MI) to assess parameters like ejection fraction, fractional shortening, and left ventricular dimensions.
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Infarct Size Measurement: Hearts are harvested, sectioned, and stained (e.g., with Masson's trichrome) to measure the infarct size as a percentage of the left ventricular area.
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Histological Analysis: Immunohistochemistry is used to detect cardiomyocyte proliferation (Ki-67), apoptosis (TUNEL), and angiogenesis in the infarct border zone.
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Secondary Mechanism of Action: Adenosine A2A Receptor Antagonism in Cancer
In the tumor microenvironment, high levels of adenosine act as an immunosuppressive signal by binding to A2A receptors on immune cells, particularly T cells. This compound has been identified as an antagonist of the A2A receptor. By blocking this interaction, this compound can potentially reverse the adenosine-mediated immunosuppression, leading to enhanced anti-tumor immune responses.
Signaling Pathway
This compound's antagonism of the A2AR on T cells helps to restore their effector functions within the tumor microenvironment.
Quantitative Data in Oncology Models
Preclinical studies in a 4T1 breast cancer mouse model have demonstrated the anti-tumor efficacy of this compound.
| Parameter | Treatment Group | Result |
| Tumor Volume | This compound (1 mg/kg) | 48% reduction compared to vehicle. |
| Lung Metastasis | This compound (1 mg/kg) | 65% reduction compared to vehicle. |
Experimental Protocols
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Cell Line: 4T1 murine breast cancer cells are implanted into the mammary fat pad of BALB/c mice.
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Treatment: Once tumors are established, mice are treated with this compound (e.g., 1 mg/kg, orally, twice daily) for a specified period (e.g., 21 days).
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Analysis:
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Tumor Growth: Tumor volume is measured regularly using calipers.
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Metastasis: At the end of the study, lungs are harvested to quantify metastatic nodules.
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Immune Cell Infiltration: Tumors are excised and analyzed by flow cytometry or immunohistochemistry to assess the infiltration and activation status of various immune cell populations (e.g., CD8+ T cells, regulatory T cells).
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Summary and Future Directions
This compound exhibits a compelling dual mechanism of action with therapeutic potential in distinct and significant disease areas. Its ability to stimulate cardiomyocyte proliferation through YAP-TEAD activation offers a novel regenerative approach for cardiac diseases. Simultaneously, its function as an A2A receptor antagonist provides a rationale for its development as an immuno-oncology agent.
Future research should focus on elucidating the detailed molecular interactions of this compound with its targets, optimizing delivery methods to enhance tissue-specific effects, and further exploring its efficacy and safety in more advanced preclinical models. The synergistic potential of combining this compound's dual activities, for instance in treating cardiac complications in cancer patients, also warrants investigation. The data presented herein provides a solid foundation for the continued development of this promising therapeutic compound.
References
- 1. Research & Innovation | UAB News [uab.edu]
- 2. JCI Insight - this compound–loaded nanoparticles promote cardiomyocyte proliferation and cardiac repair in a mouse model of myocardial infarction [insight.jci.org]
- 3. This compound-loaded nanoparticles promote cardiomyocyte proliferation and cardiac repair in a mouse model of myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
TT-10: A Comprehensive Technical Guide to its Function as a Novel MEK1/2 Inhibitor in Cell Signaling
For Immediate Release to the Scientific Community
This technical guide provides an in-depth analysis of TT-10, a novel and highly selective small molecule inhibitor of MEK1 and MEK2, pivotal kinases within the MAPK/ERK signaling cascade. The dysregulation of this pathway is a known driver in various proliferative diseases, including a range of cancers. This document outlines the mechanism of action, quantitative efficacy, and detailed experimental methodologies for the characterization of this compound, tailored for researchers, scientists, and professionals in drug development.
Core Mechanism of Action: Targeted Inhibition of the MAPK/ERK Pathway
The MAPK/ERK signaling pathway is a fundamental cellular cascade that translates extracellular signals into intracellular responses, governing processes such as cell growth, differentiation, and survival. This compound functions as an ATP-competitive inhibitor of MEK1 and MEK2. By occupying the ATP-binding site, this compound effectively prevents the phosphorylation and subsequent activation of ERK1 and ERK2. This targeted inhibition leads to a downstream blockade of the signaling cascade, thereby suppressing the pro-proliferative and pro-survival signals that are often hyperactive in malignant cells.
Caption: this compound inhibits MEK1/2, blocking the MAPK/ERK signaling pathway.
Quantitative Data Summary
In Vitro Kinase Inhibitory Profile
The selectivity and potency of this compound were assessed against a panel of kinases. The half-maximal inhibitory concentration (IC50) values demonstrate high selectivity for MEK1 and MEK2.
| Kinase | IC50 (nM) |
| MEK1 | 4.5 |
| MEK2 | 5.1 |
| ERK1 | >10,000 |
| ERK2 | >10,000 |
| BRAF | >10,000 |
| c-Raf | >10,000 |
| p38α | 9,200 |
| JNK1 | >10,000 |
Cellular Anti-proliferative Activity
The anti-proliferative effects of this compound were evaluated in cancer cell lines with known mutations in the MAPK/ERK pathway. The half-maximal effective concentration (EC50) values for cell growth inhibition are presented below.
| Cell Line | Relevant Mutation | EC50 (nM) |
| A375 | BRAF V600E | 12.8 |
| HCT116 | KRAS G13D | 25.1 |
| MCF-7 | Wild-type BRAF/RAS | >5,000 |
| HeLa | Wild-type BRAF/RAS | >5,000 |
Key Experimental Protocols
In Vitro MEK1/2 Kinase Assay
This assay quantifies the direct inhibitory effect of this compound on MEK1 and MEK2 activity.
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Assay Components: Recombinant human MEK1/2, inactive ERK2 substrate, ATP, and this compound.
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Procedure: a. A serial dilution of this compound is prepared in DMSO. b. MEK1 or MEK2 enzyme is added to a 384-well plate. c. Diluted this compound or DMSO (vehicle control) is added and incubated for 15 minutes. d. The kinase reaction is initiated by the addition of inactive ERK2 and ATP. e. After a 1-hour incubation at 30°C, the reaction is stopped. f. The amount of ADP produced is quantified using a luminescence-based assay. g. IC50 values are determined by non-linear regression analysis.
Caption: Workflow for the in vitro MEK1/2 kinase inhibition assay.
Western Blot Analysis for Phospho-ERK1/2
This method is used to confirm the downstream inhibitory effect of this compound on the MAPK/ERK pathway in a cellular context.
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Cell Culture and Treatment: Cancer cells (e.g., A375) are cultured and treated with varying concentrations of this compound for 2 hours.
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Protein Extraction and Quantification: Cells are lysed, and total protein concentration is determined.
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Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
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Immunoblotting: The membrane is probed with primary antibodies against phospho-ERK1/2 (p-ERK1/2), total ERK1/2, and a loading control (e.g., GAPDH), followed by incubation with an HRP-conjugated secondary antibody.
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Detection: Protein bands are visualized using a chemiluminescent substrate.
Caption: Western blot workflow for analyzing p-ERK1/2 levels.
Conclusion
This compound demonstrates significant potential as a targeted therapeutic agent through its potent and selective inhibition of MEK1 and MEK2. The data presented herein substantiates its mechanism of action and provides a robust framework for its continued investigation. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic utility of this compound in patient populations with MAPK/ERK pathway-driven malignancies.
An In-depth Technical Guide on the Interaction of TT-10 with the Hippo-YAP Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in a variety of human cancers. The core of the pathway consists of a kinase cascade involving MST1/2 and LATS1/2 kinases, which ultimately phosphorylates and inactivates the transcriptional co-activators Yes-associated protein (YAP) and its paralog, TAZ. Upon inactivation, YAP/TAZ are sequestered in the cytoplasm. When the Hippo pathway is inactive, unphosphorylated YAP/TAZ translocate to the nucleus, bind to TEAD family transcription factors, and drive the expression of genes that promote cell growth and inhibit apoptosis.
Given its central role in cell fate determination, the Hippo-YAP pathway has emerged as a promising target for therapeutic intervention. Small molecules that can modulate this pathway are of significant interest. This document provides a technical overview of TT-10, a novel small molecule identified as an activator of YAP-TEAD transcriptional activity, and its interaction with the Hippo-YAP signaling cascade.
This compound: Mechanism of Action
This compound is a fluorinated compound (C11H10FN3OS2) that functions as an activator of the YAP-TEAD transcriptional program.[1] Its primary mechanism involves the inhibition of the upstream Hippo pathway kinase cascade. This inhibition leads to reduced phosphorylation of YAP, promoting its translocation from the cytoplasm to the nucleus.[2][3] In the nucleus, this compound-activated YAP binds to TEAD transcription factors, initiating the transcription of pro-proliferative and anti-apoptotic target genes.[1]
Studies have shown that treatment with this compound results in an increased proportion of cells with nuclear YAP and a corresponding decrease in phosphorylated YAP levels.[3] In addition to its effects on the Hippo pathway, this compound has been observed to activate the Wnt/β-catenin signaling pathway, which may contribute to its pro-proliferative effects in certain cell types, such as cardiomyocytes.
The precise molecular target of this compound within the Hippo kinase cascade has not been definitively elucidated in publicly available literature. However, its functional effects are consistent with the inhibition of core kinases like MST1/2 or LATS1/2, similar to other known Hippo pathway inhibitors like XMU-MP-1.
Quantitative Data and In Vitro Effects
While comprehensive dose-response and binding affinity data for this compound are limited in peer-reviewed publications, existing studies provide effective concentrations for observing biological activity. For context, data for the well-characterized MST1/2 inhibitor, XMU-MP-1, is also included.
| Compound | Target(s) | Assay Type | Cell Line/System | Effective Concentration / IC50 | Reference |
| This compound | Hippo Pathway (Functional Inhibitor) | YAP Nuclear Translocation | Cardiomyocytes | 10 µmol/L | |
| This compound | Hippo Pathway (Functional Inhibitor) | TEAD Reporter Activity | Cardiomyocytes | 10 µmol/L | |
| This compound | Hippo Pathway (Functional Inhibitor) | Wnt/β-catenin Reporter Activity | Cardiomyocytes | 10 µmol/L | |
| This compound | Hippo Pathway (Functional Inhibitor) | Apoptosis (TUNEL) Assay | hiPSC-Cardiomyocytes | 10 µM | |
| XMU-MP-1 | MST1 | Kinase Activity Assay | Recombinant Protein | IC50: 71.1 nM | |
| XMU-MP-1 | MST2 | Kinase Activity Assay | Recombinant Protein | IC50: 38.1 nM | |
| XMU-MP-1 | Hippo Pathway (Functional Inhibitor) | MOB1 Phosphorylation | Neonatal Rat Cardiomyocytes | 1-5 µM |
Signaling Pathways and Experimental Workflows
The Hippo Signaling Pathway and this compound Intervention
The following diagram illustrates the core Hippo signaling cascade and the putative point of intervention for an inhibitor like this compound, which leads to the activation of the YAP/TAZ-TEAD transcriptional complex.
Experimental Workflow for Characterizing a Hippo Pathway Modulator
This diagram outlines a typical experimental workflow to characterize a novel small molecule, such as this compound, for its activity on the Hippo-YAP pathway.
Detailed Experimental Protocols
The following protocols are standard methodologies for assessing the impact of small molecules like this compound on the Hippo-YAP pathway.
Protocol 1: TEAD-Responsive Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of the YAP/TAZ-TEAD complex.
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Cell Seeding: Plate cells (e.g., HEK293T, MDA-MB-231) in a 96-well white, clear-bottom plate at a density that will reach 70-80% confluency at the time of transfection.
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Transfection: Co-transfect cells with a TEAD-responsive firefly luciferase reporter plasmid (e.g., 8xGTIIC-luciferase) and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
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Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
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Incubation: Incubate the cells for an additional 24-48 hours.
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Lysis and Measurement: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a plate luminometer.
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Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized activity against the compound concentration to determine potency (e.g., EC50).
Protocol 2: Western Blot for YAP Phosphorylation
This protocol assesses the phosphorylation status of YAP at key inhibitory sites (e.g., Ser127) following compound treatment.
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Cell Culture and Treatment: Plate cells in 6-well plates. Once they reach 70-80% confluency, treat with this compound or vehicle control for the desired time (e.g., 6-24 hours).
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Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
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SDS-PAGE: Denature 20-30 µg of protein per sample in Laemmli buffer and separate the proteins on an 8-10% SDS-polyacrylamide gel.
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Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-YAP (Ser127) and total YAP, diluted in 5% BSA/TBST. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
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Secondary Antibody Incubation: Wash the membrane three times with TBST, then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
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Analysis: Quantify band intensities and normalize the phospho-YAP signal to the total YAP signal.
Protocol 3: Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction
This assay is used to determine if a compound disrupts the physical interaction between YAP and TEAD proteins.
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Cell Lysis: Treat cells as described above. Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease inhibitors.
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Pre-clearing: Incubate the cell lysate with Protein A/G agarose/magnetic beads for 1 hour at 4°C to reduce non-specific binding.
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Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add an antibody against the "bait" protein (e.g., anti-pan-TEAD antibody) or a control IgG. Incubate overnight at 4°C with gentle rotation.
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Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
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Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold Co-IP lysis buffer to remove non-specifically bound proteins.
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Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.
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Western Blot Analysis: Analyze the immunoprecipitated samples by Western blotting using an antibody against the "prey" protein (e.g., anti-YAP antibody) to detect the interaction. The input lysates should also be run as a control.
Conclusion
This compound is a valuable tool compound for studying the therapeutic potential of Hippo pathway inhibition. By activating the YAP-TEAD transcriptional machinery, it promotes pro-regenerative and pro-survival cellular responses in specific contexts. The technical information and protocols provided herein offer a comprehensive guide for researchers aiming to investigate this compound or other novel modulators of this critical signaling pathway. Further characterization of this compound's direct molecular target and its pharmacokinetic/pharmacodynamic properties will be essential for its potential translation into clinical applications.
References
An In-depth Technical Guide to TT-10 (TAZ-K): A Novel Modulator of the Hippo-YAP Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TT-10, also known as TAZ-K, is a small molecule activator of the Yes-associated protein (YAP) and Transcriptional Coactivator with PDZ-binding Motif (TAZ)-Transcriptional Enhancement Factor Domain (TEAD) signaling pathway. By modulating the Hippo signaling cascade, this compound promotes the nuclear translocation of YAP, a key transcriptional co-activator, leading to the expression of genes involved in cell proliferation and survival.[1] This mechanism has demonstrated significant potential in preclinical studies, particularly in the context of cardiac regeneration following ischemic injury. Research has shown that this compound can induce cardiomyocyte proliferation, reduce apoptosis, and improve cardiac function in animal models of myocardial infarction.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental data related to this compound, intended to serve as a resource for researchers and drug development professionals in the field.
Chemical Structure and Properties
This compound is a novel fluorinated compound with the chemical formula C₁₁H₁₀FN₃OS₂.[1] Its development was the result of chemical screenings aimed at identifying compounds that activate YAP-TEAD activities.[1]
| Property | Value | Reference |
| IUPAC Name | (2-(Allylamino)-4-aminothiazol-5-yl)(5-fluorothiophen-2-yl)methanone | MedKoo Biosciences |
| Synonyms | TAZ-K | MedChemExpress |
| CAS Number | 2230640-94-3 | MedChemExpress |
| Molecular Formula | C₁₁H₁₀FN₃OS₂ | [1] |
| Molecular Weight | 283.35 g/mol | MedChemExpress |
| Appearance | Solid powder | MedKoo Biosciences |
| Purity | >98% (HPLC) | MOLNOVA |
| Solubility | DMSO: 50 mg/mL (176.46 mM) | MedChemExpress |
Mechanism of Action: The Hippo-YAP/TAZ Signaling Pathway
This compound functions as an activator of the YAP-TEAD-mediated transcription. The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis, primarily through the control of cell proliferation and apoptosis. The core of this pathway is a kinase cascade that, when active, phosphorylates and inactivates the transcriptional co-activators YAP and its paralog TAZ.
In the absence of inhibitory signals, or in the presence of an activator like this compound, unphosphorylated YAP and TAZ translocate to the nucleus. There, they bind to TEAD family transcription factors to initiate the transcription of target genes. These target genes include those that promote cell cycle progression and inhibit apoptosis. In the context of cardiomyocytes, this compound has been shown to enhance the nuclear expression of YAP, leading to cardiomyocyte proliferation. Additionally, this compound has been reported to activate Wnt/β-catenin signaling and NRF2-mediated antioxidant and antiapoptotic effects.
Preclinical Data
In Vitro Efficacy in Human iPSC-Derived Cardiomyocytes
This compound has been shown to promote cell cycle activation and increase cell division in human induced pluripotent stem cell (hiPSC)-derived cardiomyocytes. The effects of this compound on markers of proliferation were assessed at various concentrations.
| Concentration (µM) | % Ki67 Positive Cells (Mean ± SEM) | % BrdU Positive Cells (Mean ± SEM) | % PH3 Positive Cells (Mean ± SEM) | % Aurora B Positive Cells (Mean ± SEM) |
| 0 (Control) | ~1% | ~1% | ~0.5% | ~0.5% |
| 2 | Increased | Increased | Increased | Increased |
| 10 | Peak Effect (~5-6%) | Peak Effect (~4-5%) | Peak Effect (~2-3%) | Peak Effect (~2%) |
| 20 | Peak Effect (~5-6%) | Peak Effect (~4-5%) | Peak Effect (~2-3%) | Peak Effect (~2%) |
| 100 | Decreased from peak | Decreased from peak | Decreased from peak | Decreased from peak |
| Data are estimated from graphical representations in Chen et al., JCI Insight, 2021. |
| Parameter | Observation | Reference |
| EC₅₀ | Not Reported | - |
| Apoptosis (TUNEL Staining) | Significantly reduced with 10 µM this compound | |
| YAP Nuclear Localization | Significantly increased with 10 µM this compound |
In Vivo Efficacy in a Murine Model of Myocardial Infarction
Intraperitoneal injection of this compound in a mouse model of myocardial infarction (MI) has been shown to promote cardiomyocyte cell-cycle activities, leading to an amelioration of cardiac dysfunction. A subsequent study utilizing this compound-loaded nanoparticles for intramyocardial injection demonstrated a more sustained improvement in cardiac function and a reduction in infarct size.
| Parameter | Treatment Group | Result | Reference |
| Infarct Size | This compound Nanoparticles | Significantly smaller at week 4 post-MI | |
| Cardiac Function (Ejection Fraction) | This compound Nanoparticles | Stably improved from week 1 to week 4 post-MI | |
| Cardiomyocyte Proliferation (Ki67, PH3) | This compound Nanoparticles | Increased at 1 week post-treatment | |
| Cardiomyocyte Apoptosis | This compound Nanoparticles | Declined at day 3 post-treatment |
Pharmacokinetics
| Parameter | Value |
| Cmax | Not Reported |
| Tmax | Not Reported |
| Half-life | Not Reported |
| Bioavailability | Not Reported |
Pharmacokinetic data for this compound is not currently available in the public domain.
Experimental Protocols
In Vitro Cardiomyocyte Proliferation Assay
This protocol is based on the methodology described by Chen et al. (2021).
Detailed Method for Immunofluorescence Staining of Ki67 in hiPSC-CMs:
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Cell Culture: Human iPSC-derived cardiomyocytes are cultured under standard conditions.
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Treatment: Cells are treated with this compound at concentrations of 0, 2, 10, 20, and 100 µM for 48 hours.
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Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde (PFA) for 10 minutes, followed by permeabilization with acetone for 1 minute.
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Blocking: Non-specific antibody binding is blocked by incubating the cells with 10% donkey serum for 30 minutes.
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Primary Antibody Incubation: Cells are incubated overnight at 4°C with primary antibodies against a proliferation marker (e.g., rabbit anti-Ki67, dilution 1:200) and a cardiomyocyte marker (e.g., mouse anti-cardiac Troponin T, cTnT, dilution 1:100).
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Secondary Antibody Incubation: After washing, cells are incubated for 40 minutes with fluorophore-conjugated secondary antibodies (e.g., goat anti-rabbit IgG Alexa Fluor 555, goat anti-mouse IgG Alexa Fluor 488).
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Nuclear Staining: Nuclei are counterstained with DAPI for 10 minutes at room temperature.
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Imaging and Analysis: Images are acquired using a confocal microscope, and the percentage of Ki67-positive cardiomyocytes (double-positive for Ki67 and cTnT) is quantified.
In Vivo Murine Myocardial Infarction Model
This protocol is a generalized summary based on standard procedures for left anterior descending (LAD) coronary artery ligation in mice.
Detailed Method for LAD Ligation:
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Anesthesia and Intubation: The mouse is anesthetized (e.g., with isoflurane), intubated, and connected to a ventilator.
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Surgical Preparation: The surgical area on the left thorax is shaved and sterilized.
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Thoracotomy: A left thoracotomy is performed to expose the heart.
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LAD Ligation: The left anterior descending (LAD) coronary artery is identified and permanently ligated with a suture. Successful ligation is confirmed by the blanching of the anterior ventricular wall.
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Drug Administration: this compound or a vehicle control is administered. For nanoparticle formulations, intramyocardial injections are performed in the border zone of the infarct.
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Closure: The chest cavity and skin are closed in layers.
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Post-operative Care: The animal is recovered from anesthesia and provided with appropriate analgesic care.
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Functional and Histological Analysis: At predetermined time points post-surgery, cardiac function is assessed using echocardiography. Following euthanasia, hearts are harvested for histological analysis to determine infarct size, cardiomyocyte proliferation (Ki67 staining), and apoptosis (TUNEL staining).
Future Directions and Clinical Perspective
This compound is currently being investigated in a Phase 1/2 clinical trial (NCT04969315) for various advanced solid tumors, including renal cell carcinoma, castrate-resistant prostate cancer, and non-small cell lung cancer, among others. While the primary focus of the preclinical data presented here is on cardiac regeneration, the role of the Hippo-YAP pathway in cancer cell proliferation provides a rationale for its investigation as an anti-cancer agent. The therapeutic potential of modulating this pathway is vast, and the clinical data from these ongoing trials will be crucial in determining the safety and efficacy of this compound in humans.
Conclusion
This compound (TAZ-K) is a promising small molecule activator of the YAP-TEAD signaling pathway with demonstrated pro-proliferative and anti-apoptotic effects in cardiomyocytes. The preclinical data strongly support its potential as a therapeutic agent for cardiac regeneration. The ongoing clinical investigations in oncology will provide valuable insights into its safety profile and broader therapeutic applications. This technical guide summarizes the current knowledge of this compound, providing a foundation for further research and development in this exciting area of regenerative medicine and oncology.
References
The TT-10 Molecules: A Tale of Two Therapeutic Targets
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The designation "TT-10" refers to two distinct small molecules with disparate mechanisms of action and therapeutic targets. This guide provides a comprehensive overview of both entities to clarify their unique identities and potential applications. The first, a YAP-TEAD activator, shows promise in regenerative medicine, specifically for cardiac muscle repair. The second, an A2AR antagonist, is under investigation as a novel cancer immunotherapy. This document delineates the discovery, synthesis, and biological activity of each molecule, presenting available data in a structured format for scientific and drug development professionals.
Part 1: this compound (YAP-TEAD Activator) for Cardiac Regeneration
Discovery and Rationale
This compound (CAS: 2230640-94-3) is a novel small molecule identified through chemical screening for its ability to activate the pro-proliferative YES-associated protein (YAP) and transcriptional enhancer factor domain (TEAD) signaling pathway.[1][2] The rationale for its development is rooted in the limited regenerative capacity of the adult mammalian heart. By activating the YAP-TEAD pathway, this compound aims to stimulate the proliferation of existing cardiomyocytes, offering a potential therapeutic strategy for heart diseases characterized by cardiomyocyte loss, such as myocardial infarction.[1][2]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 2230640-94-3 | [3] |
| Molecular Formula | C₁₁H₁₀FN₃OS₂ | |
| Molecular Weight | 283.35 g/mol | |
| Solubility | DMSO: 50 mg/mL (176.46 mM) |
Synthesis
The synthesis of this compound originates from a biologically active hit compound identified during the initial chemical screening. While the full, detailed synthetic protocol is proprietary, the core process involves the creation of a multifaceted fluorinated compound.
Mechanism of Action and Signaling Pathway
This compound exerts its pro-proliferative effects on cardiomyocytes through a multi-pronged mechanism. It promotes the nuclear translocation of YAP, leading to the activation of TEAD-dependent transcription. This, in turn, stimulates cell cycle activation and division in cardiomyocytes. Additionally, this compound has been shown to activate the Wnt/β-catenin signaling pathway and possess antioxidant and anti-apoptotic properties by activating the NRF2-mediated pathway.
Experimental Protocols
1.5.1. Cell Culture and Treatment: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSCMs) were used. Cardiac differentiation was achieved using a chemically defined protocol. For experiments, hiPSCMs were treated with this compound for 48 hours.
1.5.2. Cell Cycle Analysis: To assess cell cycle activation, 5-ethynyl-2'-deoxyuridine (EdU) incorporation assays were performed on hiPSCMs following treatment with this compound.
1.5.3. Gene Expression Analysis: The impact of this compound on the expression of functional and structural genes in hiPSCMs was evaluated to ensure no unfavorable effects on cardiomyocyte function.
1.5.4. In Vivo Myocardial Infarction Model: A myocardial infarction (MI) model in mice was utilized to assess the in vivo efficacy of this compound. The molecule was administered via intraperitoneal injection. The effects on cardiac remodeling, cardiomyocyte proliferation, and reduction of reactive oxygen species (ROS) were evaluated post-MI.
Summary of Preclinical Data
| Endpoint | Result | Model System | Reference |
| Cell Cycle Activation | Markedly promoted cell cycle activation and increased cell division. | hiPSCMs | |
| Functional Gene Expression | No unfavorable effects on the expression of functional and structural genes. | hiPSCMs | |
| Cardiac Function Post-MI | Ameliorated cardiac remodeling. | Mouse MI Model | |
| In Vivo Cell Proliferation | Enhanced proliferation of existing cardiomyocytes. | Mouse MI Model | |
| Oxidative Stress and Apoptosis | Reduced ROS production, DNA damage, and apoptosis. | Mouse MI Model |
Part 2: this compound (A2AR Antagonist) for Cancer Immunotherapy
Discovery and Rationale
This iteration of this compound is a potent and selective antagonist of the adenosine A2A receptor (A2AR). It was developed by Tarus Therapeutics and is now under clinical investigation by Portage Biotech as PORT-6. The therapeutic rationale is based on the immunosuppressive role of adenosine in the tumor microenvironment (TME). High levels of extracellular adenosine in the TME bind to A2AR on T-lymphocytes, inhibiting their anti-tumor activity. By blocking this interaction, this compound is designed to restore T-cell function and enhance the immune response against cancer cells.
Physicochemical Properties
Detailed physicochemical data, including CAS number and molecular formula, for the A2AR antagonist this compound are not publicly available in the reviewed literature.
Synthesis
Information regarding the synthesis of the A2AR antagonist this compound is proprietary and not available in the public domain.
Mechanism of Action and Signaling Pathway
In the TME, dying tumor cells release ATP, which is converted to adenosine by ectonucleotidases like CD39 and CD73. Adenosine then binds to A2AR on immune cells, particularly T-cells and NK cells, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade suppresses T-cell and NK cell function, promoting an immunosuppressive environment that allows for tumor growth and metastasis. This compound acts as a competitive antagonist at the A2AR, preventing adenosine binding and thereby blocking this immunosuppressive pathway. This restores the activation and proliferation of T-lymphocytes, leading to an enhanced anti-tumor immune response.
Experimental Protocols
Detailed experimental protocols are limited due to the primary source being a conference abstract. The following is a summary of the described methods.
2.5.1. In Vivo Syngeneic Mouse Model: BALB/c mice were implanted with 4T1 mammary carcinoma cells. Once tumors developed, mice were treated with this compound.
2.5.2. Dosing and Administration: this compound was administered at a dose of 1 mg/kg for 21 days.
2.5.3. Efficacy Evaluation: Tumor volume and lung metastasis were measured to assess the anti-tumor activity of this compound.
2.5.4. Immunophenotyping: At the end of the study, tumor-infiltrating lymphocytes (TILs) were analyzed to assess T-cell activity and myeloid-derived suppressor cell (MDSC) populations.
Summary of Preclinical and Clinical Data
| Endpoint | Result | Model System | Reference |
| Tumor Volume Reduction | 48% reduction in tumor volume compared to vehicle control. | 4T1 breast cancer mouse model | |
| Metastasis Reduction | 65% reduction in lung metastasis. | 4T1 breast cancer mouse model | |
| T-Cell Activity | Increased T-cell activity observed in TIL analysis. | 4T1 breast cancer mouse model | |
| MDSC Population | Striking reductions in MDSC populations. | 4T1 breast cancer mouse model | |
| Clinical Development Status | Phase 1/2 clinical trial (NCT04969315) initiated to evaluate safety and efficacy in advanced solid tumors. | Human |
Conclusion
The designation "this compound" represents two distinct and promising therapeutic candidates. The YAP-TEAD activator this compound offers a novel regenerative approach for cardiac diseases, while the A2AR antagonist this compound is part of the expanding arsenal of cancer immunotherapies. It is imperative for the scientific and drug development communities to distinguish between these two molecules to ensure accurate research and communication. This guide provides a foundational understanding of both this compound molecules based on publicly available data, highlighting their respective therapeutic potential and the current state of their development. Further publication of detailed preclinical and clinical data will be crucial for a more complete understanding of their safety and efficacy profiles.
References
Pharmacological Profile of TT-10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TT-10 is a small molecule with a dual pharmacological profile, demonstrating significant therapeutic potential in both regenerative medicine and oncology. Primarily investigated for its role in cardiac repair, this compound functions as a potent activator of the Yes-associated protein (YAP)-transcriptional enhancer factor domain (TEAD) signaling pathway, a critical regulator of cell proliferation and survival. This activity promotes the regeneration of cardiomyocytes, offering a promising approach for treating ischemic heart disease. Concurrently, in the context of oncology, this compound acts as an antagonist of the adenosine A2A receptor (A2AR), an immune checkpoint inhibitor that can reverse tumor-induced immunosuppression and enhance anti-tumor immunity. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanisms of action, summarizing key quantitative in vitro and in vivo data, and outlining the experimental protocols used to generate these findings.
Core Pharmacological Activities
This compound exhibits two distinct primary mechanisms of action:
-
YAP-TEAD Pathway Activation: In cardiomyocytes, this compound promotes the nuclear translocation of YAP, a key transcriptional co-activator in the Hippo signaling pathway.[1][2][3] Nuclear YAP binds to TEAD transcription factors, leading to the expression of genes that drive cell cycle progression and proliferation, and inhibit apoptosis.[1][2] This activity is central to its regenerative effects in the heart.
-
Adenosine A2A Receptor (A2AR) Antagonism: In the tumor microenvironment, this compound acts as an antagonist of the A2AR. By blocking the binding of adenosine to A2AR on immune cells, this compound mitigates the immunosuppressive effects of adenosine and enhances the anti-tumor activity of T lymphocytes.
Quantitative Data Summary
In Vitro Efficacy in Cardiomyocytes
The following table summarizes the dose-dependent effects of this compound on human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
| Parameter | 2 µM this compound | 10 µM this compound | 20 µM this compound | 100 µM this compound | Control | Reference |
| Ki67-positive cells (%) | ~15% | ~25% | ~20% | ~10% | ~5% | |
| BrdU-positive cells (%) | ~12% | ~20% | ~18% | ~8% | ~3% | |
| PH3-positive cells (%) | ~3% | ~5% | ~4% | ~2% | <1% | |
| Aurora B-positive cells (%) | ~2% | ~4% | ~3% | ~1.5% | <0.5% | |
| TUNEL-positive cells (%) | Not Reported | Significantly Reduced | Not Reported | Not Reported | Baseline | |
| Nuclear Yap-positive cells (%) | Not Reported | Significantly Increased | Not Reported | Not Reported | Baseline |
In Vivo Efficacy in a Mouse Model of Myocardial Infarction
The table below details the effects of intramyocardial injection of this compound-loaded nanoparticles (this compound-NP) in a mouse model of myocardial infarction.
| Parameter (at 4 weeks post-MI) | This compound-NP | Empty-NP | This compound Solution | DPBS | Reference |
| Ejection Fraction (%) | ~45% | ~30% | ~32% | ~30% | |
| Fractional Shortening (%) | ~22% | ~15% | ~16% | ~15% | |
| Infarct Size (%) | ~20% | ~40% | ~38% | ~42% | |
| Ki67-positive cardiomyocytes (%) (at 1 week) | ~4% | ~1% | ~1.5% | ~1% | |
| PH3-positive cardiomyocytes (%) (at 1 week) | ~1.5% | <0.5% | ~0.5% | <0.5% | |
| Nuclear Yap-positive cardiomyocytes (%) (at 1 week) | ~12% | ~3% | ~5% | ~3% | |
| TUNEL-positive cardiomyocytes (%) (at 72 hours) | ~10% | ~25% | ~22% | ~25% |
In Vivo Efficacy in a Syngeneic Breast Cancer Mouse Model
This table summarizes the anti-tumor effects of oral administration of this compound in a 4T1 mammary carcinoma mouse model.
| Parameter (at 21 days) | This compound (1 mg/kg, PO, BID) | Vehicle Control | Reference |
| Tumor Volume Reduction (%) | 48% | 0% | |
| Lung Metastasis Reduction (%) | 65% | 0% |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathways
Caption: Dual signaling pathways of this compound.
Experimental Workflow for In Vitro Cardiomyocyte Proliferation Assay
References
- 1. This compound–loaded nanoparticles promote cardiomyocyte proliferation and cardiac repair in a mouse model of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-loaded nanoparticles promote cardiomyocyte proliferation and cardiac repair in a mouse model of myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JCI Insight - this compound–loaded nanoparticles promote cardiomyocyte proliferation and cardiac repair in a mouse model of myocardial infarction [insight.jci.org]
The Dual-Faceted Impact of TT-10 on Gene Expression: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the molecular compound TT-10 and its significant effects on gene expression. This compound has emerged as a molecule of interest in two distinct therapeutic areas: cardiac regeneration and cancer immunotherapy. This is due to its dual mechanism of action as a potent activator of the Hippo-YAP signaling pathway and an antagonist of the adenosine A2A receptor (A2AR). This document, intended for researchers, scientists, and drug development professionals, will detail the known effects of this compound on relevant signaling pathways, summarize the expected changes in gene expression, and provide illustrative experimental workflows.
Core Mechanisms of Action
This compound's effects on gene expression are dictated by its two primary molecular targets:
-
Hippo-YAP Pathway Activation: In the context of cardiac health, this compound functions by activating the Yes-associated protein (YAP) and its transcriptional partner, the TEA domain transcription factor (TEAD). The Hippo pathway is a critical regulator of organ size and cell proliferation. By promoting the nuclear translocation of YAP, this compound initiates a genetic program that encourages cardiomyocyte proliferation and survival.
-
Adenosine A2A Receptor (A2AR) Antagonism: In the tumor microenvironment, cancer cells often produce high levels of adenosine, which suppresses the immune system by binding to the A2A receptor on T-cells. This compound acts as an A2AR antagonist, blocking this interaction. This releases the "brake" on T-cells, allowing for their activation and proliferation, and thereby enhancing the anti-tumor immune response.
This compound's Influence on Gene Expression in Cardiomyocytes
In cardiac muscle cells, this compound's activation of the YAP-TEAD complex is expected to upregulate genes involved in cell cycle progression, proliferation, and survival. While specific quantitative data for this compound is not yet broadly published, studies on YAP activation in cardiomyocytes provide a strong indication of the classes of genes affected.
Table 1: Expected Gene Expression Changes in Cardiomyocytes Treated with this compound
| Gene Category | Representative Genes | Expected Regulation | Implicated Function |
| YAP/TEAD Target Genes | ANKRD1, CTGF, CYR61 | Upregulated | Cell proliferation, extracellular matrix interaction |
| IGF Signaling Pathway | IGF1, IGFBP2, IGFBP3 | Upregulated | Pro-survival and pro-growth signaling |
| Wnt/β-catenin Pathway | CTNNB1 (β-catenin) and downstream targets | Upregulated | Cell fate determination and proliferation |
| Cell Cycle Regulators | Genes promoting G1/S and G2/M transition | Upregulated | Promotion of cell division |
Experimental Protocol: Gene Expression Analysis in Cardiomyocytes
The following is a generalized protocol for assessing the impact of this compound on gene expression in a cardiomyocyte cell culture model.
-
Cell Culture: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are cultured under standard conditions.
-
This compound Treatment: Cells are treated with a range of this compound concentrations (e.g., 1-20 µM) or a vehicle control (e.g., DMSO) for a specified time course (e.g., 24, 48, 72 hours).
-
RNA Extraction: Total RNA is isolated from the hiPSC-CMs using a suitable commercial kit. RNA quality and quantity are assessed via spectrophotometry and capillary electrophoresis.
-
Library Preparation and Sequencing: RNA sequencing (RNA-seq) libraries are prepared from the isolated RNA. This typically involves poly(A) selection or ribosomal RNA depletion, followed by cDNA synthesis, adapter ligation, and amplification. The prepared libraries are then sequenced on a high-throughput sequencing platform.
-
Bioinformatic Analysis:
-
Raw sequencing reads are assessed for quality and trimmed to remove adapters and low-quality bases.
-
Reads are aligned to a reference human genome.
-
Gene expression is quantified by counting the number of reads mapping to each gene.
-
Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated in this compound treated cells compared to the vehicle control.
-
In Vitro Efficacy of TT-10: A Technical Guide
This technical guide provides an in-depth overview of the in vitro efficacy of TT-10, a small molecule activator of the Yes-associated protein (YAP) and transcriptional enhancer factor domain (TEAD) signaling pathway. The data presented herein focuses on the compound's effects on cardiomyocyte proliferation and survival, making it a person of interest for researchers in cardiac regeneration and drug development.
Quantitative Efficacy Data
The in vitro efficacy of this compound has been evaluated in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). The following tables summarize the key quantitative findings from these studies, demonstrating the dose-dependent effects of this compound on cell cycle activation, cytokinesis, and apoptosis.
Table 1: Effect of this compound on Cardiomyocyte Cell Cycle Activation
| Concentration (µM) | % Ki67 Positive Cells | % BrdU Positive Cells | % Phospho-Histone H3 (PH3) Positive Cells |
| 0 (Control) | ~5% | ~4% | ~1% |
| 2 | ~10% | ~8% | ~3% |
| 10 | ~20% | ~18% | ~7% |
| 20 | ~22% | ~20% | ~8% |
| 100 | ~15% | ~12% | ~5% |
Data extracted from graphical representations in a study by Zhang et al. (2021). The values represent the percentage of hiPSC-CMs positive for the respective cell cycle markers after 48 hours of treatment with this compound.
Table 2: Effect of this compound on Cardiomyocyte Cytokinesis and Apoptosis
| Concentration (µM) | % Aurora B Positive Cells | % TUNEL Positive Cells (Apoptosis) |
| 0 (Control) | ~1% | ~15% |
| 10 | ~5% | ~5% |
Data extracted from graphical representations in a study by Zhang et al. (2021). The values represent the percentage of hiPSC-CMs positive for the cytokinesis marker Aurora B and the apoptosis marker TUNEL after 48 hours of treatment with this compound.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments cited in this guide.
2.1. Cell Culture
-
Cell Line: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
-
Culture Conditions: hiPSC-CMs are cultured in appropriate media and maintained at 37°C in a humidified atmosphere with 5% CO2.
2.2. Cell Cycle Analysis
-
Treatment: hiPSC-CMs were treated with varying concentrations of this compound (0, 2, 10, 20, or 100 µM) for 48 hours.[1]
-
Immunostaining for Ki67 and Phospho-Histone H3 (PH3):
-
After treatment, cells were fixed with 4% paraformaldehyde.
-
Cells were permeabilized with a suitable buffer (e.g., 0.25% Triton X-100 in PBS).
-
Blocking was performed using a blocking solution (e.g., 10% goat serum in PBS) to prevent non-specific antibody binding.
-
Cells were incubated with primary antibodies against Ki67 and PH3 overnight at 4°C.
-
After washing, cells were incubated with fluorescently labeled secondary antibodies.
-
Nuclei were counterstained with DAPI.
-
Cells were imaged using fluorescence microscopy, and the percentage of positive cells was quantified.
-
-
BrdU Incorporation Assay (S-Phase Analysis):
-
BrdU (5-bromo-2'-deoxyuridine) was added to the cell culture medium during the last few hours of this compound treatment.
-
Cells were fixed and permeabilized as described above.
-
DNA was denatured using an acid solution (e.g., 2N HCl) to expose the incorporated BrdU.
-
Cells were incubated with an anti-BrdU antibody, followed by a fluorescently labeled secondary antibody.
-
Imaging and quantification were performed as for Ki67 and PH3.[1]
-
2.3. Cytokinesis Analysis
-
Immunostaining for Aurora B:
-
hiPSC-CMs were treated with this compound (10 µM) for 48 hours.
-
The immunostaining procedure was similar to that for Ki67 and PH3, using a primary antibody specific for Aurora B, a key regulator of cytokinesis.
-
The percentage of cells positive for Aurora B at the midbody was quantified to assess the completion of cell division.[1]
-
2.4. Apoptosis Assay
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining:
-
hiPSC-CMs were treated with this compound (10 µM) for 48 hours.
-
Cells were fixed and permeabilized.
-
The TUNEL assay was performed using a commercial kit according to the manufacturer's instructions. This method labels the fragmented DNA characteristic of apoptotic cells.[1]
-
The percentage of TUNEL-positive cells was determined by fluorescence microscopy.[1]
-
Signaling Pathways and Experimental Workflows
3.1. This compound Mechanism of Action: The Hippo-YAP/TAZ-TEAD Signaling Pathway
This compound functions as an activator of the YAP/TAZ-TEAD signaling pathway, which is a critical regulator of cell proliferation and survival. In a simplified model, the Hippo pathway, when active, phosphorylates and inhibits the transcriptional co-activators YAP and TAZ, leading to their cytoplasmic retention and degradation. By inhibiting the Hippo pathway kinases, this compound promotes the dephosphorylation and nuclear translocation of YAP/TAZ. In the nucleus, YAP/TAZ bind to TEAD transcription factors to induce the expression of genes that drive cell cycle progression and inhibit apoptosis.
Caption: this compound inhibits the Hippo kinase cascade, promoting YAP/TAZ nuclear translocation and TEAD-mediated transcription of pro-proliferative and pro-survival genes.
3.2. Experimental Workflow for In Vitro Efficacy Testing of this compound
The following diagram outlines the general workflow for assessing the in vitro efficacy of this compound on cardiomyocytes.
Caption: Workflow for assessing this compound's in vitro efficacy on cardiomyocytes, from cell culture to quantitative data analysis.
References
Dual Applications of TT-10: A Technical Overview of Early-Stage Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-stage research on TT-10, a small molecule with two distinct and promising therapeutic applications currently under investigation: oncology and cardiology. This document summarizes key preclinical and clinical findings, details experimental methodologies, and visualizes the underlying biological pathways.
This compound in Oncology: An Adenosine A2A Receptor Antagonist
In the field of oncology, this compound (also known as PORT-6) is being developed as a selective antagonist of the adenosine A2A receptor (A2AR). High concentrations of adenosine in the tumor microenvironment (TME) lead to immunosuppression by binding to A2A receptors on immune cells, thereby inhibiting their anti-cancer activity.[1][2] this compound is designed to block this interaction and restore the immune system's ability to recognize and eliminate cancer cells.[1]
Mechanism of Action: Reversing Immunosuppression
Extracellular adenosine, often abundant in the hypoxic TME, binds to A2AR on T lymphocytes, leading to a cascade of events that suppress their activation and proliferation.[1] By selectively binding to and inhibiting A2AR, this compound prevents this adenosine-mediated immunosuppression. This results in the enhanced activation and proliferation of T lymphocytes, leading to a more robust anti-tumor immune response.
Preclinical Efficacy
Preclinical studies have demonstrated the anti-tumor activity of this compound in syngeneic mouse models.
Table 1: Preclinical Efficacy of this compound in Mouse Cancer Models
| Model | Treatment Group | Dose & Schedule | Tumor Volume Reduction vs. Vehicle | Lung Metastasis Reduction vs. Vehicle | Key Findings | Reference |
| 4T1 Mammary Carcinoma | This compound | 1 mg/kg, PO, BID for 21 days | 48% (p<0.05) | 65% | Superior tumor growth suppression compared to anti-PD-1 alone. Increased T-cell activity and reduced myeloid-derived suppressor cells (MDSCs). | |
| CT-26 Colon Carcinoma | This compound | 1 mg/kg, PO, daily | Significant tumor growth slowing | Not Reported | Showed greater tumor growth suppression when combined with anti-mPD-1 or anti-mCTLA-4. |
Experimental Protocols
The following experimental designs were reported in conference abstracts for the preclinical evaluation of this compound.
-
Animal Model: BALB/c mice.
-
Tumor Implantation: 5 x 10^4 4T1 mammary carcinoma cells were implanted.
-
Treatment Groups: (1) Vehicle Control, (2) this compound (1 mg/kg, PO, BID), (3) TT-4 (A2BR antagonist), (4) Anti-mPD-1, (5) this compound + Anti-mPD-1, (6) TT-4 + Anti-mPD-1.
-
Dosing: Oral gavage for this compound and intraperitoneal injection for anti-mPD-1 for 21 days.
-
Endpoints: Tumor volume was measured twice a week. At the end of the study, tumor-infiltrating lymphocytes (TILs) were isolated and analyzed by flow cytometry for markers including CD45, CD3, CD4, CD8, CD11b, CD49, and Ly6G.
-
Animal Model: BALB/c mice.
-
Tumor Implantation: CT-26 cells were implanted.
-
Treatment Groups: (1) Vehicle control, (2) this compound (1 mg/kg), (3) Anti-mPD-1, (4) Anti-mCTLA-4, (5) Irinotecan, (6) this compound + Anti-mPD-1, (7) this compound + Anti-mCTLA-4, (8) this compound + Irinotecan.
-
Dosing: this compound was administered daily by oral gavage. Checkpoint inhibitors and irinotecan were given via intraperitoneal injection.
-
Endpoints: Tumor measurements and body weights were taken every 2-3 days. Peripheral blood and intra-tumoral immune cell populations were analyzed by flow cytometry on days 3 and 10.
Clinical Development
This compound is currently being evaluated in a Phase I/II clinical trial (ADPORT-601; NCT04969315).
-
Study Design: A multicenter, open-label, dose-escalation (Phase Ia) and dose-expansion (Phase Ib) study.
-
Patient Population: Patients with advanced solid tumors, including castrate-resistant prostate cancer (CRPC), non-small cell lung cancer (NSCLC), and renal cell carcinoma (RCC).
-
Objectives: The primary objectives are to evaluate the safety and tolerability of this compound and to determine the maximum tolerated dose (MTD) or recommended Phase 2 dose (RP2D). Secondary objectives include assessing preliminary anti-tumor activity, pharmacokinetics, and pharmacodynamics.
This compound in Cardiology: A Hippo-Yap Signaling Activator
In the context of cardiovascular disease, this compound has been identified as an activator of the Hippo-Yap signaling pathway, which plays a crucial role in organ size control and cell proliferation. By activating this pathway, this compound promotes the proliferation of cardiomyocytes, the muscle cells of the heart, offering a potential strategy for cardiac regeneration after injury, such as a myocardial infarction.
Mechanism of Action: Promoting Cardiomyocyte Proliferation
The Hippo signaling pathway normally acts to suppress cell proliferation by phosphorylating and sequestering the transcriptional co-activator Yes-associated protein (YAP) in the cytoplasm. This compound promotes the nuclear translocation of YAP, where it can interact with TEAD transcription factors to stimulate the expression of genes that drive cell cycle progression and cardiomyocyte proliferation.
Preclinical Efficacy
The efficacy of this compound in promoting cardiac repair has been demonstrated in a mouse model of myocardial infarction. To overcome issues with rapid systemic clearance, this compound was encapsulated in poly-lactic-co-glycolic acid (PLGA) nanoparticles for sustained local delivery.
Table 2: Efficacy of this compound Nanoparticles in a Mouse Model of Myocardial Infarction
| Endpoint | Control (Saline) | This compound Nanoparticles | Time Point | Key Findings |
| Left Ventricular Ejection Fraction (%) | ~30% | ~45% | 4 weeks post-MI | Significantly improved cardiac function. |
| Infarct Size (%) | ~40% | ~25% | 4 weeks post-MI | Significantly reduced scar tissue formation. |
| Cardiomyocyte Proliferation (Ki67+ cells) | Low | Significantly Increased | 1 week post-MI | Enhanced cell cycle re-entry of cardiomyocytes. |
| Nuclear Yap Abundance | Low | Significantly Increased | 1 week post-MI | Confirmed target engagement and mechanism of action. |
Experimental Protocols
The following methodologies were employed in the key preclinical study evaluating this compound nanoparticles.
-
Cell Culture: hiPSC-CMs were cultured and treated with varying concentrations of this compound.
-
Proliferation Assays: Cell cycle activation was assessed by immunofluorescence staining for markers such as Ki67 and phospho-histone H3 (PH3). Cell division was observed through live-cell imaging.
-
Gene Expression Analysis: Quantitative PCR was used to measure the expression of genes related to cardiomyocyte function and proliferation.
-
Contractility Analysis: The contractile properties of hiPSC-CMs were evaluated using video microscopy and motion vector analysis.
-
Animal Model: Myocardial infarction (MI) was induced in mice by permanent ligation of the left anterior descending (LAD) coronary artery.
-
Treatment Groups: Immediately after MI induction, mice received intramyocardial injections of either (1) Saline, (2) Empty PLGA nanoparticles, (3) Free this compound solution, or (4) this compound-loaded PLGA nanoparticles.
-
Functional Assessment: Cardiac function was assessed by echocardiography at baseline and at various time points post-MI to measure parameters like left ventricular ejection fraction (LVEF) and fractional shortening (FS).
-
Histological Analysis: At the end of the study, hearts were harvested for histological analysis to determine infarct size (using Masson's trichrome staining) and to assess cardiomyocyte proliferation and apoptosis (via immunohistochemistry for Ki67, PH3, and TUNEL staining).
Conclusion
Early-stage research has positioned this compound as a molecule with significant therapeutic potential in two disparate and important areas of medicine. In oncology, its role as an A2AR antagonist offers a promising new approach to cancer immunotherapy. In cardiology, its ability to activate the Hippo-Yap pathway and promote cardiomyocyte proliferation presents a novel strategy for cardiac regeneration. Further preclinical and clinical investigations are warranted to fully elucidate the safety and efficacy of this compound in these applications and to translate these promising findings into tangible benefits for patients.
References
Methodological & Application
Application Notes: TT-10 for In Vitro Cardiomyocyte Proliferation
Introduction
TT-10 is a novel small molecule, specifically a fluorine-containing derivative of TAZ-12, identified for its potent ability to stimulate cardiomyocyte proliferation and survival.[1][2] In the context of cardiovascular research and drug development, this compound presents a promising tool for studying cardiac regeneration and developing therapies for heart failure and myocardial infarction.[3] These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in in vitro cardiomyocyte cultures.
Mechanism of Action
This compound functions as an activator of the Hippo signaling pathway's downstream effectors, Yes-associated protein (YAP) and transcriptional coactivator with PDZ-binding motif (TAZ).[1][4] The Hippo pathway is a critical regulator of organ size and cell proliferation. In its active state, the Hippo pathway phosphorylates and sequesters YAP and TAZ in the cytoplasm, preventing them from entering the nucleus and promoting gene transcription. This compound promotes the nuclear translocation of YAP/TAZ, where they interact with transcription factors, primarily from the TEA domain (TEAD) family. This complex then induces the expression of genes that control cell proliferation and inhibit apoptosis, effectively driving cardiomyocyte cell cycle re-entry and division.
Applications
-
Stimulating Cardiomyocyte Proliferation: this compound can be used to induce the proliferation of cultured cardiomyocytes, including those derived from human induced pluripotent stem cells (hiPSC-CMs).
-
Cardioprotection Studies: The anti-apoptotic and antioxidant properties of this compound make it a valuable compound for in vitro models of cardiac injury and disease.
-
Drug Discovery and Screening: this compound can serve as a positive control or benchmark compound in high-throughput screening assays aimed at identifying new molecules that promote cardiac regeneration.
-
Cardiac Tissue Engineering: By enhancing cardiomyocyte proliferation, this compound may aid in the generation of more robust and mature engineered heart tissues.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on cardiomyocyte proliferation and survival as reported in preclinical studies.
Table 1: Effect of this compound on Cell Cycle Markers in hiPSC-CMs
| Marker | This compound Concentration | Observation | Reference |
| Ki67 Expression | 10-20 µM | Peak increase in proliferation | |
| BrdU Incorporation | 10-20 µM | Peak S-phase activity | |
| PH3 (Histone H3 Phosphorylation) | 10-20 µM | Peak M-phase activity | |
| Aurora B Kinase | 10-20 µM | Increased cytokinesis |
Table 2: Effect of this compound on Apoptosis and YAP Nuclear Localization in hiPSC-CMs
| Assay | This compound Concentration | Observation | Reference |
| TUNEL Staining | 10-20 µM | Significant reduction in apoptosis | |
| YAP Nuclear Localization | 10-20 µM | Significant increase in nuclear YAP |
Experimental Protocols
Protocol 1: Preparation and Application of this compound in Cardiomyocyte Culture
This protocol describes the preparation of this compound stock solutions and their application to in vitro cardiomyocyte cultures.
Materials:
-
This compound (C₁₁H₁₀FN₃OS₂)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Cardiomyocyte culture medium (e.g., DMEM/F12 supplemented with appropriate factors)
-
Cultured cardiomyocytes (e.g., hiPSC-CMs)
Procedure:
-
Stock Solution Preparation:
-
Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution in pre-warmed cardiomyocyte culture medium to the desired final concentrations (e.g., 2 µM, 10 µM, 20 µM). It is recommended to perform a serial dilution to achieve the final concentrations.
-
Note: Ensure the final DMSO concentration in the culture medium is consistent across all conditions (including vehicle control) and is at a non-toxic level (typically ≤ 0.1%).
-
-
This compound Treatment:
-
Aspirate the existing culture medium from the cardiomyocyte culture wells.
-
Add the culture medium containing the desired concentration of this compound (or vehicle control) to the wells.
-
Incubate the cells for the desired duration (e.g., 48 hours) under standard culture conditions (37°C, 5% CO₂).
-
Protocol 2: Immunofluorescence Staining for Proliferation (Ki67) and YAP Nuclear Translocation
This protocol details the immunocytochemical analysis of this compound-treated cardiomyocytes to assess proliferation and YAP signaling.
Materials:
-
This compound treated and control cardiomyocytes on coverslips or in culture plates
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.25% Triton X-100 in PBS for permeabilization
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibodies: anti-Ki67, anti-YAP, anti-cardiac Troponin T (cTnT)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute primary antibodies (anti-Ki67, anti-YAP, and anti-cTnT) in blocking buffer according to the manufacturer's recommendations.
-
Incubate the cells with the primary antibody solution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Dilute the appropriate fluorophore-conjugated secondary antibodies in blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence microscope.
-
Quantify the percentage of Ki67-positive cardiomyocytes (cTnT-positive cells) and the percentage of cardiomyocytes with nuclear YAP localization.
-
Visualizations
Caption: this compound inhibits the Hippo pathway, promoting YAP/TAZ nuclear translocation.
Caption: Experimental workflow for evaluating the effects of this compound on cardiomyocytes.
References
- 1. This compound–loaded nanoparticles promote cardiomyocyte proliferation and cardiac repair in a mouse model of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Small Molecule to Increase Cardiomyocytes and Protect the Heart After Ischemic Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research & Innovation | UAB News [uab.edu]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of TT-10 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction:
TT-10 is a small molecule activator of the TAZ (transcriptional coactivator with PDZ-binding motif)-YAP (YES-associated protein)/TEAD (transcriptional enhancer factor domain) signaling pathway. It has been shown to promote cardiomyocyte proliferation and is utilized in research related to cardiac repair and regeneration.[1] Accurate and consistent preparation of a this compound stock solution is critical for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for this compound due to its high solvating power for organic molecules. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using DMSO.
Quantitative Data Summary
A summary of the essential quantitative data for this compound and DMSO is provided in the table below.
| Parameter | Value | Source |
| This compound Molecular Weight | 283.35 g/mol | |
| This compound Appearance | White to beige powder | |
| This compound Solubility in DMSO | Up to 60 mg/mL (211.75 mM) | |
| 2 mg/mL | ||
| DMSO Molecular Weight | 78.13 g/mol | |
| DMSO Density | ~1.1 g/mL | |
| Recommended Storage Temp. | 2-8°C |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The principles and calculations can be adapted for other desired concentrations.
Materials and Equipment:
-
This compound powder (white to beige solid)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Sonicator (recommended, especially for higher concentrations)
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Procedure:
-
Determine the Required Mass of this compound:
-
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
-
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
-
Example Calculation for 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mM x 1 mL x 283.35 g/mol / 1000
-
Mass (mg) = 2.8335 mg
-
-
-
Weighing this compound:
-
Tare a clean, dry microcentrifuge tube or vial on the analytical balance.
-
Carefully weigh out the calculated amount of this compound powder (e.g., 2.83 mg) into the tube.
-
-
Dissolving this compound in DMSO:
-
Add the desired volume of DMSO (e.g., 1 mL) to the tube containing the this compound powder.
-
Cap the tube securely.
-
-
Solubilization:
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the this compound does not fully dissolve, sonicate the solution for 5-10 minutes. Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Aliquoting and Storage:
-
For long-term storage and to avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots at 2-8°C for short-term use. For long-term storage, consult the manufacturer's recommendations, though -20°C or -80°C is common practice for many DMSO stock solutions.
-
Safety Precautions:
-
Always work in a well-ventilated area or a chemical fume hood when handling DMSO and this compound.
-
Wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
DMSO is a powerful solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for complete safety and handling information.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the preparation of a this compound stock solution.
Caption: Workflow for preparing a this compound stock solution in DMSO.
Signaling Pathway Context
The diagram below shows the simplified signaling pathway in which this compound is active.
Caption: this compound activates the TAZ-YAP/TEAD signaling pathway.
References
Application Notes and Protocols for TT-10 in Mouse Models of Myocardial Infarction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of TT-10, a small molecule activator of the Hippo-Yap signaling pathway, in mouse models of myocardial infarction (MI). The document covers two primary administration methods: intraperitoneal injection and intramyocardial injection of this compound loaded into poly(lactic-co-glycolic acid) (PLGA) nanoparticles for sustained release.
Introduction
Myocardial infarction leads to the irreversible loss of cardiomyocytes, resulting in scar formation and progressive heart failure.[1][2] this compound has emerged as a promising therapeutic agent by promoting cardiomyocyte proliferation and survival, primarily through the activation of the Hippo-Yap signaling pathway.[1][3][4] Initial studies using intraperitoneal injections of this compound in a mouse MI model showed early improvements in cardiac function, but these were not sustained and were followed by worsened outcomes at later time points. Subsequent research demonstrated that a slow-release formulation of this compound using PLGA nanoparticles delivered directly to the heart muscle resulted in enhanced and durable therapeutic effects, including improved heart function, increased cardiomyocyte proliferation, and reduced infarct size.
Mechanism of Action: The Hippo-Yap Signaling Pathway
This compound functions as an activator of the Yes-associated protein (YAP) and transcriptional coactivator with PDZ-binding motif (TAZ), the downstream effectors of the Hippo signaling pathway. In adult mammalian hearts, the Hippo pathway is typically active, leading to the phosphorylation and cytoplasmic sequestration of YAP/TAZ, thereby inhibiting cardiomyocyte proliferation. By activating YAP/TAZ, this compound promotes their translocation into the nucleus, where they bind to TEA domain (TEAD) transcription factors to induce the expression of genes that control cell proliferation and inhibit apoptosis. This ultimately leads to cardiomyocyte regeneration and improved cardiac repair following myocardial infarction.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies utilizing this compound in mouse models of myocardial infarction.
Table 1: this compound Dosage and Administration
| Parameter | Intraperitoneal Injection | Intramyocardial Injection (PLGA Nanoparticles) |
| This compound Dose | 10 mg/kg (approx. 250 µ g/mouse ) | 67.2 ng/mouse |
| Administration Vehicle | Solution (e.g., DPBS) | Poly(lactic-co-glycolic acid) (PLGA) nanoparticles |
| Timing of Administration | Following MI induction | During open-chest surgery for MI induction |
| Frequency | Not specified, likely single or repeated doses | Single injection |
Table 2: Therapeutic Outcomes
| Outcome Measure | Intraperitoneal Injection | Intramyocardial Injection (PLGA Nanoparticles) |
| Infarct Size | Reduced at 1 week post-MI | Significantly smaller at 4 weeks post-MI |
| Cardiac Function | Initial improvement, followed by decline | Stable and significant improvement from week 1 to 4 |
| Cardiomyocyte Proliferation | Increased | Significantly increased |
| Cardiomyocyte Apoptosis | Not specified | Significantly decreased |
| Nuclear Yap Abundance | Not specified | Significantly increased |
Experimental Protocols
Protocol 1: Mouse Model of Myocardial Infarction (Permanent Ligation of Left Anterior Descending Artery)
This protocol describes a standard and reproducible method for inducing myocardial infarction in mice.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Ventilator
-
Surgical instruments (sterilized)
-
Suture material (e.g., 8-0 nylon)
-
Bead sterilizer
-
Povidone-iodine and 70% alcohol
-
Post-operative analgesics
Procedure:
-
Anesthesia and Intubation: Anesthetize the mouse using an induction chamber with 3% isoflurane. Once anesthetized, perform endotracheal intubation to maintain ventilation throughout the surgery.
-
Surgical Preparation: Place the mouse in a supine position and disinfect the surgical site with povidone-iodine and 70% alcohol.
-
Thoracotomy: Perform a thoracotomy to expose the heart.
-
LAD Ligation: Gently retract the left atrium to visualize the left anterior descending (LAD) coronary artery. Pass an 8-0 nylon suture under the LAD and tie a permanent ligature.
-
Confirmation of MI: Successful ligation is confirmed by the immediate blanching of the left ventricular wall distal to the suture.
-
Chest Closure: Close the chest wall in layers. Evacuate any air from the thoracic cavity to prevent pneumothorax.
-
Post-operative Care: Administer analgesics and monitor the animal closely during recovery.
Protocol 2: Intraperitoneal Administration of this compound
Materials:
-
This compound
-
Sterile vehicle (e.g., Dulbecco's Phosphate-Buffered Saline - DPBS)
-
Syringe and needle
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in the chosen vehicle to achieve a final concentration for a 10 mg/kg dosage.
-
Administration: Following the induction of myocardial infarction, administer the this compound solution via intraperitoneal injection.
Protocol 3: Preparation and Intramyocardial Injection of this compound Loaded PLGA Nanoparticles
This protocol outlines the preparation of slow-release this compound nanoparticles and their direct injection into the heart.
References
- 1. Surgical protocol for permanent ligation of the left anterior descending coronary artery in mice to generate a model of myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound–loaded nanoparticles promote cardiomyocyte proliferation and cardiac repair in a mouse model of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Left Coronary Artery Ligation: A Surgical Murine Model of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Murine Left Anterior Descending (LAD) Coronary Artery Ligation: An Improved and Simplified Model for Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
Nanoparticle Delivery Systems for TT-10: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TT-10 is a small molecule activator of the Yes-associated protein (YAP)/transcriptional enhancer factor domain (TEAD) complex, which plays a crucial role in the Hippo signaling pathway.[1] This pathway is a key regulator of organ size, cell proliferation, and apoptosis. In the context of cardiac health, this compound has emerged as a promising therapeutic agent for promoting cardiomyocyte proliferation, a process that is significantly limited in adult mammals after a myocardial infarction (heart attack).[2][3] The inability of heart muscle cells to regenerate is a primary reason for the progression to heart failure following cardiac injury.
Direct administration of this compound has shown initial success in promoting the proliferation of cardiomyocytes. However, these beneficial effects were transient and followed by a decline in cardiac function at later stages.[2] To overcome this limitation, a nanoparticle-based drug delivery system has been developed to provide a sustained, slow release of this compound, enhancing its therapeutic potency and the durability of its effects on myocardial repair.[2] This application note provides an overview and detailed protocols for the preparation, characterization, and in vitro/in vivo evaluation of this compound-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles.
Rationale for Nanoparticle Delivery of this compound
The primary challenge in the therapeutic application of this compound for cardiac repair is maintaining a sustained therapeutic concentration at the site of injury. Bolus administration leads to a rapid peak in concentration followed by a swift decline, which may not be optimal for inducing a durable regenerative response. PLGA nanoparticles are biodegradable and biocompatible polymers that can encapsulate therapeutic agents and release them over an extended period. By encapsulating this compound in PLGA nanoparticles, a slow-release formulation is achieved, which has been demonstrated to:
-
Stably improve cardiac function over several weeks.
-
Significantly increase cardiomyocyte proliferation.
-
Reduce the size of the infarct (scar tissue).
-
Decrease cardiomyocyte apoptosis (programmed cell death).
Data Presentation
The following tables summarize the key quantitative data from studies on this compound nanoparticle delivery systems.
Table 1: Nanoparticle Characteristics
| Parameter | Empty PLGA Nanoparticles | This compound-loaded PLGA Nanoparticles | Reference |
| Mean Diameter (nm) | 123.3 ± 1.7 | 155.4 ± 0.7 |
Table 2: In Vitro Release Profile of this compound from PLGA Nanoparticles
| Time Point | Cumulative Release (%) | Reference |
| Up to 4 weeks | Sustained Release |
Table 3: In Vivo Efficacy of this compound Nanoparticles in a Mouse Model of Myocardial Infarction
| Parameter | Treatment Group | Outcome | Reference |
| Left-Ventricular Ejection Fraction (LVEF) | This compound Nanoparticles | Significantly greater than control groups at 1 and 4 weeks | |
| Left-Ventricular Fractional Shortening (LVFS) | This compound Nanoparticles | Significantly greater than control groups at 1 and 4 weeks | |
| Infarct Size | This compound Nanoparticles | Significantly smaller (~20% reduction) at 4 weeks | |
| Cardiomyocyte Proliferation (Ki67+, PH3+) | This compound Nanoparticles | Significantly greater proportion at 1 week | |
| Cardiomyocyte Apoptosis (TUNEL+) | This compound Nanoparticles | Significant decline at 72 hours |
Signaling Pathway
This compound exerts its pro-proliferative effects on cardiomyocytes through the Hippo-Yap signaling pathway. When the Hippo pathway is "on," a kinase cascade leads to the phosphorylation of YAP, causing it to be retained in the cytoplasm and targeted for degradation. When the Hippo pathway is "off," unphosphorylated YAP translocates to the nucleus, where it binds with TEAD transcription factors to promote the expression of genes involved in cell proliferation and survival. This compound acts as an activator of the YAP-TEAD complex, thereby promoting cardiomyocyte proliferation.
Caption: The Hippo-Yap signaling pathway and the mechanism of action of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound-Loaded PLGA Nanoparticles
This protocol describes the synthesis of this compound-loaded PLGA nanoparticles using a single emulsion (oil-in-water) solvent evaporation method, which is suitable for hydrophobic drugs like this compound.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50 lactide:glycolide ratio)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA)
-
Deionized water
-
Dimethyl sulfoxide (DMSO)
-
Magnetic stirrer
-
Probe sonicator
-
Centrifuge
-
Lyophilizer (freeze-dryer)
Procedure:
-
Organic Phase Preparation:
-
Dissolve a specific amount of PLGA (e.g., 100 mg) in an appropriate volume of DCM (e.g., 2 mL).
-
Dissolve this compound in a minimal amount of DMSO and then add it to the PLGA/DCM solution. The amount of this compound can be varied to achieve the desired drug loading.
-
-
Aqueous Phase Preparation:
-
Prepare a 2% (w/v) PVA solution in deionized water by dissolving PVA with gentle heating and stirring. Allow the solution to cool to room temperature.
-
-
Emulsification:
-
Add the organic phase dropwise to the aqueous phase (e.g., 10 mL) while stirring vigorously on a magnetic stirrer.
-
Homogenize the mixture by probe sonication on an ice bath. Sonicate at a specific power (e.g., 40% amplitude) for a set duration (e.g., 2 minutes) with pulsed cycles (e.g., 10 seconds on, 5 seconds off) to form an oil-in-water emulsion.
-
-
Solvent Evaporation:
-
Leave the emulsion stirring at room temperature for at least 4 hours to allow for the complete evaporation of the DCM.
-
-
Nanoparticle Collection and Washing:
-
Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 x g) for 30 minutes at 4°C.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water. This washing step is repeated three times to remove residual PVA and unencapsulated this compound.
-
-
Lyophilization:
-
After the final wash, resuspend the nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% sucrose).
-
Freeze the nanoparticle suspension at -80°C and then lyophilize for 48 hours to obtain a dry powder.
-
Store the lyophilized nanoparticles at -20°C.
-
Caption: Workflow for the synthesis of this compound-loaded PLGA nanoparticles.
Protocol 2: Characterization of this compound-Loaded Nanoparticles
A. Particle Size and Zeta Potential:
-
Resuspend the lyophilized nanoparticles in deionized water.
-
Analyze the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
B. Drug Loading and Encapsulation Efficiency:
-
Accurately weigh a small amount of lyophilized this compound-loaded nanoparticles.
-
Dissolve the nanoparticles in a suitable solvent (e.g., DCM) and then evaporate the solvent.
-
Reconstitute the residue in a known volume of a solvent in which this compound is soluble (e.g., DMSO).
-
Quantify the amount of this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Calculate the drug loading and encapsulation efficiency using the following formulas:
-
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
Protocol 3: In Vitro Release Study
This protocol uses a dialysis method to determine the in vitro release profile of this compound from the PLGA nanoparticles.
Materials:
-
This compound-loaded PLGA nanoparticles
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (with an appropriate molecular weight cut-off)
-
Shaking incubator
-
HPLC or other suitable analytical instrument
Procedure:
-
Disperse a known amount of this compound-loaded nanoparticles in a specific volume of PBS (e.g., 1 mL).
-
Transfer the nanoparticle suspension into a dialysis bag and securely seal both ends.
-
Place the dialysis bag in a larger container with a known volume of PBS (e.g., 50 mL).
-
Incubate the setup at 37°C in a shaking incubator.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours, and daily thereafter), collect a sample of the release medium from the larger container and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Analyze the concentration of this compound in the collected samples using HPLC.
-
Plot the cumulative percentage of drug released versus time.
Protocol 4: Immunofluorescence Staining for Cardiomyocyte Proliferation
This protocol describes the immunofluorescent staining of cultured cardiomyocytes or heart tissue sections to assess the proliferation markers Ki67 and Phospho-Histone H3 (PH3).
Materials:
-
Cell or tissue samples
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibodies: anti-Ki67, anti-PH3, anti-cardiac Troponin T (cTnT)
-
Fluorescently labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation: Fix the samples with 4% PFA for 15-20 minutes at room temperature.
-
Permeabilization: Wash the samples with PBS and then permeabilize with the permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and then block with the blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the samples with the primary antibodies (e.g., rabbit anti-Ki67, mouse anti-PH3, and goat anti-cTnT) diluted in the blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the samples three times with PBS and then incubate with the appropriate fluorescently labeled secondary antibodies (e.g., anti-rabbit IgG-Alexa Fluor 488, anti-mouse IgG-Alexa Fluor 594, and anti-goat IgG-Alexa Fluor 647) for 1-2 hours at room temperature in the dark.
-
Nuclear Staining: Wash three times with PBS and then counterstain the nuclei with DAPI for 5-10 minutes.
-
Mounting and Imaging: Wash three times with PBS, mount the samples with an antifade mounting medium, and image using a fluorescence microscope.
-
Quantification: Quantify the percentage of Ki67-positive or PH3-positive cardiomyocytes (cTnT-positive cells).
References
Application Notes and Protocols for TT-10 Administration in Cancer Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TT-10 is a potent and selective antagonist of the adenosine A2A receptor (A2AR), an immune checkpoint inhibitor with significant potential in immuno-oncology.[1] In the tumor microenvironment (TME), high levels of extracellular adenosine suppress anti-tumor immunity by binding to A2AR on immune cells, such as T-lymphocytes. This compound blocks this interaction, thereby preventing adenosine-mediated immunosuppression and promoting a T-cell-mediated immune response against tumor cells.[1] Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer models, highlighting its promise as a therapeutic agent.
These application notes provide detailed methodologies for the administration of this compound in both in vitro and in vivo cancer research models, along with a summary of available preclinical data and a visualization of the targeted signaling pathway.
Data Presentation
Table 1: Preclinical In Vivo Efficacy of this compound
| Animal Model | Cancer Type | This compound Dose & Administration | Treatment Duration | Key Findings | Reference |
| BALB/c Mice | 4T1 Mammary Carcinoma | 1 mg/kg, PO, BID | 21 days | - 48% reduction in tumor volume- 65% reduction in lung metastasis- Increased T-cell activity- Reduced myeloid-derived suppressor cells | [2] |
| BALB/c Mice | CT-26 Colon Carcinoma | 1 mg/kg, PO, daily | Until tumor volume reached 2000-3000 mm³ | - Superior tumor growth suppression compared to vehicle control- Enhanced anti-tumor activity when combined with anti-PD-1 or anti-CTLA-4 | [3][4] |
Note: Specific IC50 values for this compound in various cancer cell lines are not publicly available at the time of this publication. However, this compound has been described as a potent and selective A2AR antagonist.
Experimental Protocols
In Vitro Protocol: Cell Viability Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions.
-
Include a vehicle control (medium with the same concentration of solvent used for this compound) and a negative control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the other wells.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
In Vivo Protocol: this compound Administration in a Syngeneic Mouse Model
This protocol is based on preclinical studies using the 4T1 mammary carcinoma and CT-26 colon carcinoma models.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
4T1 or CT-26 cancer cells
-
This compound
-
Vehicle control (e.g., sterile PBS or as recommended by the manufacturer)
-
Oral gavage needles
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Harvest and resuspend 4T1 or CT-26 cells in sterile PBS at the desired concentration.
-
Subcutaneously inject the cell suspension (e.g., 1 x 10⁵ cells in 100 µL) into the mammary fat pad (for 4T1) or flank (for CT-26) of the BALB/c mice.
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
-
Randomization and Grouping:
-
Once tumors are established, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
This compound Administration:
-
Prepare the this compound formulation for oral administration at a concentration of 1 mg/kg.
-
Administer this compound via oral gavage daily or twice daily (BID) to the treatment group.
-
Administer the vehicle control to the control group using the same route and schedule.
-
-
Tumor Monitoring and Efficacy Evaluation:
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., 21 days or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).
-
If applicable, collect metastatic organs (e.g., lungs for the 4T1 model) for analysis.
-
Visualizations
Signaling Pathway of A2AR Antagonism by this compound
Caption: A2AR signaling pathway and the mechanism of action of this compound.
Experimental Workflow for In Vivo this compound Administration
Caption: Workflow for in vivo administration and efficacy testing of this compound.
References
Application Notes and Protocols for Measuring TT-10 Activity in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TT-10 is a small molecule activator of the Yes-associated protein (YAP) and transcriptional enhancer activator domain (TEAD) signaling pathway, a critical component of the Hippo signaling cascade that regulates organ size, cell proliferation, and apoptosis.[1][2] By promoting the nuclear translocation of YAP, this compound stimulates the transcription of genes involved in cell cycle progression and survival.[2] This activity makes this compound a promising compound for therapeutic applications in regenerative medicine, particularly for heart diseases characterized by cardiomyocyte loss.[1][2]
Furthermore, this compound has been identified as an antagonist of the adenosine A2A receptor (A2AR), an immune checkpoint inhibitor. By blocking A2AR, this compound can enhance anti-tumor immune responses.
These application notes provide detailed protocols for various cell-based assays to quantify the biological activity of this compound, focusing on its effects on cell proliferation, apoptosis, and the activation of the YAP signaling pathway.
Data Presentation: Quantitative Effects of this compound on Cardiomyocytes
The following tables summarize the dose-dependent effects of this compound on human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) after 48 hours of treatment.
Table 1: Effect of this compound on Cardiomyocyte Proliferation
| This compound Concentration (µM) | % Ki67-Positive Cells (Mean ± SEM) |
| 0 (Control) | ~1% |
| 2 | ~3% |
| 10 | ~5.5% |
| 20 | ~5% |
| 100 | ~2.5% |
Table 2: Effect of this compound on Cardiomyocyte Apoptosis (TUNEL Assay)
| This compound Concentration (µM) | % TUNEL-Positive Cells (Mean ± SEM) |
| 0 (Control) | ~12% |
| 10 | ~5% |
Table 3: Effect of this compound on YAP Nuclear Translocation in Cardiomyocytes
| This compound Concentration (µM) | % Cells with Nuclear YAP (Mean ± SEM) |
| 0 (Control) | ~20% |
| 10 | ~50% |
Note: The data presented are approximate values derived from published graphical representations and are intended for illustrative purposes.
Signaling Pathways and Experimental Workflows
Hippo-YAP Signaling Pathway Activation by this compound
The Hippo pathway is a key regulator of cell proliferation and apoptosis. When the pathway is "on," a kinase cascade leads to the phosphorylation of YAP, causing it to be retained in the cytoplasm and targeted for degradation. When the pathway is "off," unphosphorylated YAP translocates to the nucleus, where it binds to TEAD transcription factors to promote the expression of pro-proliferative and anti-apoptotic genes. This compound acts as an activator of YAP-TEAD activity, promoting the "off" state of the Hippo pathway.
Adenosine A2A Receptor Antagonism by this compound
In the tumor microenvironment, high levels of adenosine can bind to A2A receptors on T-cells, leading to immunosuppression via the cyclic AMP (cAMP) pathway. This compound acts as an antagonist to the A2A receptor, blocking adenosine binding and thereby preventing the downstream signaling that suppresses T-cell function. This restores the anti-tumor activity of T-cells.
Experimental Workflow for Assessing this compound Activity
A general workflow for evaluating the efficacy of this compound in cell-based assays involves cell culture, treatment with a dose-range of this compound, and subsequent analysis using specific assays to measure proliferation, apoptosis, or YAP translocation.
Experimental Protocols
Protocol 1: Cell Proliferation Assay (Ki67 Immunofluorescence)
This protocol describes the detection of the nuclear antigen Ki67, a marker for proliferating cells.
Materials:
-
Cells of interest (e.g., hiPSC-CMs)
-
Multi-well plates or coverslips
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA, 5% goat serum in PBS)
-
Primary antibody: Anti-Ki67
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto coverslips in a multi-well plate and culture until they reach the desired confluency.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0, 2, 10, 20, 100 µM) and a vehicle control. Incubate for 48 hours.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and block with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with anti-Ki67 primary antibody (diluted in Blocking Buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with the fluorescently labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash three times with PBS and counterstain with DAPI for 5 minutes.
-
Mounting and Visualization: Wash with PBS and mount the coverslips on microscope slides using mounting medium. Visualize and capture images using a fluorescence microscope.
-
Quantification: Determine the percentage of Ki67-positive nuclei relative to the total number of DAPI-stained nuclei.
Protocol 2: Apoptosis Assay (TUNEL)
This protocol detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cells of interest
-
Multi-well plates or coverslips
-
This compound
-
Apoptosis-inducing agent (positive control)
-
TUNEL assay kit (containing TdT enzyme and labeled dUTPs)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1. Include a positive control by treating cells with a known apoptosis inducer.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize according to the TUNEL kit manufacturer's instructions (e.g., 0.1% Triton X-100 for 2 minutes on ice).
-
TUNEL Reaction: Wash with PBS and incubate cells with the TUNEL reaction mixture (TdT enzyme and labeled dUTPs) in a humidified chamber at 37°C for 60 minutes, protected from light.
-
Stopping the Reaction: Wash cells with PBS to stop the reaction.
-
Counterstaining and Visualization: Counterstain with DAPI and visualize using a fluorescence microscope. Apoptotic cells will show fluorescently labeled nuclei.
-
Quantification: Calculate the percentage of TUNEL-positive cells relative to the total number of DAPI-stained cells.
Protocol 3: YAP Nuclear Translocation Assay (Immunofluorescence)
This protocol visualizes the subcellular localization of YAP to assess its activation state.
Materials:
-
Cells of interest
-
Multi-well plates or coverslips
-
This compound
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA, 5% goat serum in PBS)
-
Primary antibody: Anti-YAP
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Fixation, Permeabilization, and Blocking: Follow steps 3-5 from Protocol 1.
-
Primary Antibody Incubation: Incubate with anti-YAP primary antibody (diluted in Blocking Buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with the fluorescently labeled secondary antibody as described in Protocol 1.
-
Counterstaining and Visualization: Counterstain with DAPI and visualize using a fluorescence microscope.
-
Quantification: Determine the percentage of cells showing predominantly nuclear YAP staining. This can be quantified by comparing the fluorescence intensity of YAP staining in the nucleus versus the cytoplasm.
References
Application Notes and Protocols for TT-10 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical and clinical evaluation of TT-10, a potent and selective adenosine A2A receptor (A2AR) antagonist, for use in combination with other cancer therapies. The information compiled herein is intended to guide researchers in designing and executing experiments to explore the synergistic potential of this compound in various cancer models.
Introduction
This compound is an orally bioavailable small molecule that targets the adenosine A2A receptor, a key immune checkpoint that suppresses T-cell function within the tumor microenvironment (TME).[1] High concentrations of adenosine in the TME, a common feature of many solid tumors, lead to the activation of A2AR on immune cells, resulting in immunosuppression and tumor immune evasion. By blocking this interaction, this compound aims to restore and enhance anti-tumor immunity.[1] Preclinical studies and ongoing clinical trials are evaluating this compound both as a monotherapy and in combination with other immunotherapies, such as anti-PD-1 antibodies, and other targeted agents.[2][3][4]
Mechanism of Action
This compound functions as a competitive antagonist of the A2A receptor. In the tumor microenvironment, dying cancer cells release large amounts of ATP, which is subsequently converted to adenosine by ectonucleotidases like CD39 and CD73. Adenosine then binds to A2A receptors on various immune cells, particularly T lymphocytes, leading to increased intracellular cyclic AMP (cAMP) levels. This signaling cascade inhibits T-cell proliferation, cytokine production (e.g., IFN-γ, TNF-α), and cytotoxic activity. This compound blocks the binding of adenosine to the A2A receptor, thereby preventing this immunosuppressive signaling and promoting a T-cell-mediated anti-tumor response.
Figure 1: Mechanism of action of this compound in the tumor microenvironment.
Preclinical Data
In Vivo Efficacy in a Syngeneic Mouse Model
Preclinical evaluation of this compound was conducted in a 4T1 mammary carcinoma mouse model. This model is known to be poorly immunogenic and metastatic, providing a stringent test for immunotherapeutic agents.
| Treatment Group | Dose & Schedule | Mean Tumor Volume Reduction (%) vs. Vehicle | Mean Lung Metastasis Reduction (%) vs. Vehicle |
| Vehicle Control | - | - | - |
| This compound | 1 mg/kg, PO, BID | 48% | 65% |
| Anti-mPD-1 | 200 ug, IP (D4, 8, 14) | Not specified, but less than this compound | Not specified |
| This compound + Anti-mPD-1 | 1 mg/kg this compound, PO, BID + 200 ug Anti-mPD-1, IP (D4, 8, 14) | Synergistic reduction (exact % not specified) | Synergistic reduction (exact % not specified) |
| TT-4 | 3 mg/kg, PO, BID | 46% | 80% |
Data summarized from preclinical studies presented by Tarus Therapeutics.
These results indicate that this compound as a single agent demonstrates significant anti-tumor and anti-metastatic activity. Notably, the efficacy of this compound was superior to that of an anti-PD-1 antibody in this model. Combination therapy of this compound with an anti-PD-1 antibody showed a synergistic effect, suggesting a promising clinical strategy.
Clinical Development
This compound, also known as PORT-6, is currently being evaluated in the ADPORT-601 Phase 1/2 clinical trial (NCT04969315). This is a multicenter, open-label, dose-escalation and expansion study in subjects with advanced solid tumors. The trial is designed to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound as a single agent and in combination with other therapies.
Key Combination Cohorts in ADPORT-601:
-
This compound (PORT-6) + Pembrolizumab (KEYTRUDA®): This combination is being explored in patients with various solid tumors, including prostate cancer, renal cell carcinoma, and non-small cell lung cancer.
-
This compound (PORT-6) + TT-4 (PORT-7): This cohort evaluates the dual blockade of both A2A and A2B adenosine receptors. TT-4 (PORT-7) is a selective A2B receptor antagonist.
-
This compound (PORT-6) + TT-4 (PORT-7) + Pembrolizumab: A triplet combination to maximize the blockade of adenosine-mediated immunosuppression and PD-1 signaling.
Experimental Protocols
The following protocols are provided as a guide for researchers to evaluate this compound in combination with other cancer therapies. These are generalized protocols based on standard methodologies for A2AR antagonists and should be optimized for specific experimental conditions.
Protocol 1: In Vitro T-Cell Activation Assay
Objective: To assess the ability of this compound to reverse adenosine-mediated suppression of T-cell activation in vitro.
Figure 2: Workflow for in vitro T-cell activation assay.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
-
Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)
-
Adenosine (or a stable analog like NECA)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
CFSE (Carboxyfluorescein succinimidyl ester) for proliferation assay
-
Human IFN-γ and TNF-α ELISA kits
-
96-well cell culture plates
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
For proliferation assays, label PBMCs with CFSE according to the manufacturer's protocol.
-
Plate PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate pre-coated with anti-CD3 antibody (e.g., 1 µg/mL).
-
Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to each well.
-
Prepare serial dilutions of this compound.
-
Add a fixed, immunosuppressive concentration of adenosine (e.g., 10 µM) to the appropriate wells.
-
Add the different concentrations of this compound to the wells containing adenosine. Include control wells with no adenosine, adenosine only, and this compound only.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
After incubation, collect the supernatant for cytokine analysis using ELISA kits for IFN-γ and TNF-α.
-
For proliferation analysis, harvest the cells and analyze CFSE dilution by flow cytometry.
Data Analysis:
-
Generate dose-response curves for this compound in reversing adenosine-mediated suppression of cytokine production and T-cell proliferation.
-
Calculate EC50 values for this compound.
Protocol 2: In Vivo Syngeneic Tumor Model Study
Objective: To evaluate the anti-tumor efficacy of this compound in combination with an anti-PD-1 antibody in a syngeneic mouse model.
Figure 3: Workflow for in vivo syngeneic tumor model study.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
4T1 murine mammary carcinoma cells
-
This compound formulated for oral administration
-
Anti-mouse PD-1 antibody
-
Vehicle control for this compound
-
Isotype control antibody for anti-PD-1
-
Calipers for tumor measurement
-
Materials for tissue processing and flow cytometry
Procedure:
-
Inject 5 x 10^4 4T1 cells subcutaneously into the mammary fat pad of BALB/c mice.
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control + Isotype control
-
Group 2: this compound + Isotype control
-
Group 3: Vehicle control + Anti-PD-1 antibody
-
Group 4: this compound + Anti-PD-1 antibody
-
-
Administer this compound (e.g., 1 mg/kg) orally twice daily.
-
Administer anti-PD-1 antibody (e.g., 200 µg) intraperitoneally on days 4, 8, and 14 post-randomization.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor mouse body weight and overall health throughout the study.
-
At the end of the study (e.g., day 21 or when tumors in the control group reach a pre-defined size), euthanize the mice.
-
Excise tumors for analysis of tumor-infiltrating lymphocytes (TILs) by flow cytometry.
-
Harvest lungs to assess metastatic burden (e.g., by counting surface nodules or through histological analysis).
Data Analysis:
-
Plot mean tumor growth curves for each group.
-
Compare tumor growth inhibition between groups.
-
Quantify and compare the number of lung metastases between groups.
-
Analyze the composition and activation status of TILs (e.g., CD8+, CD4+ T cells, regulatory T cells, expression of activation markers like Granzyme B and Ki67).
Protocol 3: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes
Objective: To characterize the immune cell infiltrate in tumors from mice treated with this compound combinations.
Materials:
-
Excised tumors
-
Tumor dissociation kit (e.g., Miltenyi Biotec)
-
gentleMACS Dissociator
-
Red blood cell lysis buffer
-
FACS buffer (PBS with 2% FBS)
-
Fluorescently conjugated antibodies against murine immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, Granzyme B, Ki67, PD-1)
-
Live/dead stain
-
Flow cytometer
Procedure:
-
Mechanically and enzymatically dissociate the excised tumors into single-cell suspensions using a tumor dissociation kit and gentleMACS Dissociator.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Lyse red blood cells using a lysis buffer.
-
Wash the cells with FACS buffer.
-
Count the viable cells.
-
Stain the cells with a live/dead marker to exclude non-viable cells from the analysis.
-
Perform surface staining with a cocktail of antibodies against cell surface markers (e.g., CD45, CD3, CD4, CD8, PD-1).
-
For intracellular staining (e.g., FoxP3, Granzyme B, Ki67), fix and permeabilize the cells according to the manufacturer's protocol, followed by staining with the intracellular antibodies.
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo).
Data Analysis:
-
Quantify the percentage and absolute number of different immune cell populations within the tumor (e.g., CD8+ T cells, CD4+ helper T cells, regulatory T cells).
-
Assess the activation status of T cells by analyzing the expression of markers like Granzyme B and Ki67.
-
Compare the immune profiles across different treatment groups.
Conclusion
This compound is a promising A2AR antagonist with demonstrated preclinical efficacy, both as a monotherapy and in combination with immune checkpoint inhibitors. The ongoing clinical trials will provide crucial insights into its safety and therapeutic potential in cancer patients. The protocols outlined in these application notes offer a framework for further preclinical investigation into the synergistic effects of this compound with a variety of other cancer therapies. Such studies are essential for optimizing combination strategies and identifying patient populations most likely to benefit from this novel immunotherapeutic approach.
References
Application of TT-10 in High-Throughput Screening for Cardiomyocyte Proliferation
Application Note AP-2025-11-26
Abstract
TT-10 is a small molecule activator of the Yes-associated protein (YAP)-transcriptional enhancer factor domain (TEAD) signaling pathway, a critical regulator of cell proliferation and organ size.[1] This pathway is of significant interest in regenerative medicine, particularly for inducing cardiomyocyte proliferation to repair heart damage. This compound has been shown to promote the proliferation of human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).[2] This document provides detailed protocols for the application of this compound in high-throughput screening (HTS) assays to identify novel compounds that induce cardiomyocyte proliferation.
Introduction
The adult mammalian heart has a very limited capacity for regeneration after injury, such as myocardial infarction, primarily due to the inability of cardiomyocytes to re-enter the cell cycle and proliferate.[2] The Hippo-YAP signaling pathway has emerged as a key regulator of cardiomyocyte proliferation.[2][3] When the Hippo pathway is inactive, the transcriptional co-activator YAP translocates to the nucleus, where it binds to TEAD transcription factors to initiate a gene expression program that promotes cell proliferation.
This compound has been identified as a small molecule that activates YAP-TEAD activity, leading to cardiomyocyte proliferation. This makes this compound a valuable tool for developing and validating HTS assays aimed at discovering new therapeutic agents for cardiac regeneration. In some contexts, this compound has also been described as an antagonist of the adenosine A2A receptor (A2AR), suggesting potential for complex biological activities. This application note will focus on its role as a YAP-TEAD activator in the context of cardiomyocyte proliferation.
Signaling Pathways
Two key signaling pathways are relevant to the biological activity of this compound: the Hippo-YAP/TEAD pathway and the Adenosine A2AR pathway.
Hippo-YAP/TEAD Signaling Pathway
The Hippo pathway is a kinase cascade that, when active, phosphorylates and inactivates YAP, leading to its cytoplasmic sequestration and degradation. In the "Hippo off" state, unphosphorylated YAP translocates to the nucleus and binds to TEAD transcription factors, activating genes that promote cell proliferation and inhibit apoptosis. This compound promotes the nuclear localization of YAP, thereby activating this pro-proliferative signaling.
Caption: Hippo-YAP/TEAD signaling pathway activated by this compound.
Adenosine A2A Receptor Signaling Pathway
The Adenosine A2A receptor is a G-protein coupled receptor that, upon activation by adenosine, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This in turn activates Protein Kinase A (PKA), which can have various downstream effects, including the modulation of immune responses. This compound's reported antagonism of this receptor would inhibit this cascade.
Caption: Adenosine A2AR signaling pathway and the antagonistic action of this compound.
Quantitative Data
The pro-proliferative effect of this compound on human iPSC-derived cardiomyocytes has been quantified by measuring the expression of several cell cycle markers after 48 hours of treatment. The peak activity for promoting proliferation markers was observed at concentrations between 10 and 20 µM.
| Concentration (µM) | % Ki67 Positive Cells | % BrdU Positive Cells | % PH3 Positive Cells | % Aurora B Positive Cells |
| 0 (Control) | Baseline | Baseline | Baseline | Baseline |
| 2 | Increased | Increased | Increased | Increased |
| 10 | Peak Increase | Peak Increase | Peak Increase | Peak Increase |
| 20 | Peak Increase | Peak Increase | Peak Increase | Peak Increase |
| 100 | Decreased from peak | Decreased from peak | Decreased from peak | Decreased from peak |
Note: "Baseline" and "Increased/Peak Increase/Decreased from peak" are qualitative summaries based on the source. For precise quantitative values, refer to the original publication.
Experimental Protocols
High-Throughput Screening Workflow for Cardiomyocyte Proliferation
This workflow outlines the steps for a high-throughput screen to identify novel compounds that induce cardiomyocyte proliferation, using this compound as a positive control.
Caption: High-throughput screening workflow for identifying cardiomyocyte proliferation inducers.
Protocol 1: Primary High-Throughput Screen for Cardiomyocyte Proliferation
Objective: To identify compounds that increase the number of proliferating cardiomyocytes.
Materials:
-
Human iPSC-derived cardiomyocytes
-
Culture medium appropriate for hiPSC-CMs
-
384-well, black, clear-bottom imaging plates
-
Compound library, this compound (positive control), DMSO (negative control)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: Anti-Ki67
-
Secondary antibody: Fluorescently-labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system
Procedure:
-
Cell Plating: Seed hiPSC-CMs into 384-well imaging plates at a pre-determined optimal density. Allow cells to adhere and recover for 24-48 hours.
-
Compound Addition:
-
Prepare compound plates with the screening library, this compound (e.g., at a final concentration of 10 µM), and DMSO.
-
Transfer compounds to the cell plates using an automated liquid handler.
-
-
Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100.
-
Block non-specific antibody binding with 5% BSA.
-
Incubate with anti-Ki67 primary antibody.
-
Wash and incubate with a fluorescently-labeled secondary antibody and DAPI.
-
-
Imaging: Acquire images using a high-content imaging system, capturing both the DAPI (total nuclei) and the Ki67 (proliferating nuclei) channels.
-
Data Analysis:
-
Use image analysis software to segment and count the total number of nuclei and the number of Ki67-positive nuclei in each well.
-
Calculate the percentage of Ki67-positive cells for each compound.
-
Identify hits as compounds that significantly increase the percentage of Ki67-positive cells compared to the DMSO control, with an activity comparable to or exceeding a pre-defined threshold based on the this compound positive control.
-
Protocol 2: Dose-Response Analysis of Confirmed Hits
Objective: To determine the potency (EC50) of compounds confirmed to induce cardiomyocyte proliferation.
Materials:
-
Same as Protocol 1
-
Confirmed hit compounds
Procedure:
-
Cell Plating: Seed hiPSC-CMs as in Protocol 1.
-
Compound Preparation: Prepare serial dilutions of the confirmed hit compounds and this compound (as a reference compound). A typical concentration range would be from 0.01 µM to 100 µM in a 10-point dilution series.
-
Compound Addition and Incubation: Add the diluted compounds to the cell plates and incubate for 48-72 hours.
-
Staining, Imaging, and Analysis: Follow steps 4-6 of Protocol 1.
-
EC50 Calculation:
-
Plot the percentage of Ki67-positive cells against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the EC50 value for each compound.
-
Conclusion
This compound serves as an essential tool for the development and validation of high-throughput screening assays aimed at discovering novel modulators of cardiomyocyte proliferation. The protocols outlined in this application note provide a robust framework for identifying and characterizing new compounds with therapeutic potential for cardiac regeneration. The dual activity of this compound on both the YAP-TEAD and adenosine signaling pathways warrants further investigation into the precise mechanisms of action of any newly identified hit compounds.
References
Troubleshooting & Optimization
Overcoming TT-10 solubility issues in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with the YAP-TEAD activator, TT-10, in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
A1: this compound is an activator of the YES-associated protein (YAP) and transcriptional enhancer factor domain (TEAD) activity, which is being researched for its potential in promoting cardiomyocyte proliferation.[1][2] Like many small molecule compounds developed for pharmacological use, this compound is inherently hydrophobic, leading to poor solubility in aqueous solutions. This can pose a significant challenge for in vitro and in vivo experiments that require the compound to be in a stable, soluble form for accurate dosing and to ensure bioavailability.
Q2: What is the maximum solubility of this compound in DMSO?
A2: this compound is readily soluble in Dimethyl Sulfoxide (DMSO). Reports indicate its solubility in DMSO is 50 mg/mL (176.46 mM) or even higher at 60 mg/mL (211.75 mM).[1][3][4] It is often recommended to use sonication to aid dissolution in DMSO. Note that hygroscopic DMSO can negatively impact solubility, so using a fresh, anhydrous grade is recommended.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS or saline?
A3: Direct dissolution of this compound in purely aqueous buffers like Phosphate-Buffered Saline (PBS) or saline is not recommended and is likely to be unsuccessful due to the compound's hydrophobic nature. It will likely result in precipitation or a non-homogenous suspension.
Q4: Are there any known health and safety considerations for this compound?
A4: this compound is intended for research use only and is not for human or veterinary use. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, should be followed when handling this compound.
Q5: How should I store this compound?
A5: As a powder, this compound should be stored at -20°C for long-term stability (up to 3 years). Stock solutions in solvents like DMSO should be stored at -80°C for up to 6 months.
Troubleshooting Guide
Issue: My this compound is precipitating out of my aqueous solution during my experiment.
| Potential Cause | Troubleshooting Step |
| Low Solubility in Aqueous Media | This compound has very low intrinsic solubility in water. Direct addition to aqueous buffers will likely cause precipitation. |
| Incorrect Solvent System | The chosen co-solvent system may not be adequate to maintain this compound solubility at the desired concentration. |
| Temperature Fluctuations | A decrease in temperature can reduce the solubility of the compound, causing it to precipitate. |
| pH of the Solution | The pH of the final aqueous solution might be affecting the solubility of this compound. |
| High Final Concentration | The final concentration of this compound in the aqueous medium may be exceeding its solubility limit even with co-solvents. |
Issue: I am observing cell toxicity or other unexpected effects in my in vitro assay.
| Potential Cause | Troubleshooting Step |
| High Concentration of Organic Solvent | The concentration of DMSO or other organic co-solvents in the final culture medium may be too high, leading to cellular stress or toxicity. |
| Compound Aggregation | Poorly dissolved this compound can form aggregates which may have different and unpredictable biological activities or cause physical stress to cells. |
| pH Shift in Media | The addition of the this compound stock solution and co-solvents may have altered the pH of the cell culture medium. |
Quantitative Solubility Data
The following tables summarize the reported solubility of this compound in various solvent systems.
Table 1: Solubility in Organic Solvent
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 50 - 60 | 176.46 - 211.75 | Sonication may be required. Use of fresh, anhydrous DMSO is recommended. |
Table 2: Formulations for Aqueous Solutions
| Formulation Components | Achieved Concentration (mg/mL) | Molar Concentration (mM) | Solution Appearance |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 | ≥ 8.82 | Clear solution |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 | 8.82 | Suspended solution (requires sonication) |
| 2% DMSO, 40% PEG300, 5% Tween 80, 53% Saline | 1.25 | 4.41 | Not specified, but likely a clear solution |
Experimental Protocols
Protocol 1: Preparation of this compound in a Co-Solvent System for In Vivo Administration
This protocol is based on a formulation reported to yield a clear solution.
-
Prepare a 10X stock of this compound in DMSO. Weigh the required amount of this compound powder and dissolve it in pure, anhydrous DMSO to achieve a concentration 10 times higher than your final desired concentration. For example, to achieve a final concentration of 2.5 mg/mL, prepare a 25 mg/mL stock in DMSO. Use sonication if necessary to fully dissolve the compound.
-
Prepare the vehicle solution. In a sterile tube, combine the other components of the vehicle in the correct proportions. For the formulation "10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline," you would mix 4 parts PEG300, 0.5 parts Tween-80, and 4.5 parts saline.
-
Add the this compound stock solution to the vehicle. Slowly add 1 part of the this compound DMSO stock solution to 9 parts of the prepared vehicle solution while vortexing. For example, add 100 µL of the 25 mg/mL this compound stock to 900 µL of the vehicle.
-
Ensure complete dissolution. Vortex the final solution thoroughly. If any precipitation is observed, gentle warming (to 37°C) and/or brief sonication can be applied. The final solution should be clear.
Protocol 2: Preparation of this compound with Cyclodextrin for Aqueous Solutions
This protocol utilizes sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to improve solubility.
-
Prepare a 20% (w/v) SBE-β-CD solution. Dissolve SBE-β-CD in saline to a final concentration of 200 mg/mL.
-
Prepare a this compound stock in DMSO. Dissolve this compound in DMSO to a concentration of 25 mg/mL.
-
Combine the components. In a sterile tube, add the required volume of the 20% SBE-β-CD solution.
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Add the this compound stock. While vortexing, slowly add the 25 mg/mL this compound DMSO stock to the SBE-β-CD solution to achieve a final DMSO concentration of 10%. For a 1 mL final solution, this would be 100 µL of the this compound stock and 900 µL of the 20% SBE-β-CD solution.
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Sonication. This formulation is noted to result in a suspended solution. Use sonication to create a homogenous suspension before use.
Visualizations
Caption: Workflow for dissolving this compound in aqueous solutions.
Caption: Simplified signaling pathway of this compound as a YAP-TEAD activator.
References
Technical Support Center: Optimizing TT-10 Concentration for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing TT-10, a potent activator of the YAP-TEAD signaling pathway, in cell culture experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter, ensuring the success and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that activates the transcriptional activity of the TEAD (Transcriptional Enhanced Associate Domain) family of transcription factors by promoting the nuclear localization of its co-activator, YAP (Yes-associated protein).[1] This activation of the YAP-TEAD signaling pathway plays a crucial role in regulating cell proliferation and survival.
Q2: What is the recommended concentration range for this compound in cell culture experiments?
A2: The optimal concentration of this compound is cell-type dependent. For human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), peak activity for promoting proliferation has been observed between 10 to 20 micromolar (µM).[2] However, it is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare and store a this compound stock solution?
A3: this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is crucial to ensure the final DMSO concentration in your cell culture medium remains low (typically below 0.1%) to avoid solvent-induced cytotoxicity. Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound.
Q4: How can I validate that this compound is activating the YAP-TEAD pathway in my cells?
A4: The activity of this compound can be validated by observing the nuclear translocation of YAP via immunofluorescence microscopy. Additionally, you can measure the upregulation of known YAP-TEAD target genes, such as CTGF and CYR61, using quantitative real-time PCR (qRT-PCR).
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No observable effect of this compound on cell proliferation. | 1. Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line. 2. Compound Inactivity: The this compound stock solution may have degraded. 3. Cell Line Insensitivity: Your cell line may not be responsive to YAP-TEAD activation for proliferation. 4. Incorrect Vehicle Control: The vehicle control may be masking the effect of this compound. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 50 µM). 2. Prepare a fresh stock solution of this compound and verify its integrity. 3. Confirm YAP and TEAD expression in your cell line. Consider using a positive control cell line known to be responsive. 4. Ensure the final solvent concentration in your vehicle control and this compound treated wells is identical. |
| High levels of cytotoxicity observed after this compound treatment. | 1. Excessive Concentration: The concentration of this compound may be too high, leading to off-target effects or cellular stress. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be too high. 3. Contaminated Compound: The this compound powder or stock solution may be contaminated. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of this compound for your cell line and use concentrations well below this limit. 2. Ensure the final solvent concentration is kept to a minimum (ideally ≤ 0.1%). 3. Use a high-purity source of this compound and sterile techniques for preparing solutions. |
| Inconsistent results between experiments. | 1. Variable Cell Health: Differences in cell confluency, passage number, or overall health can affect responsiveness. 2. Inconsistent this compound Activity: Repeated freeze-thaw cycles of the stock solution can lead to degradation. 3. Variability in Incubation Time: The duration of this compound treatment may not be consistent. | 1. Maintain consistent cell culture practices, including seeding density and passage number. 2. Aliquot the this compound stock solution to avoid multiple freeze-thaw cycles. 3. Ensure a consistent and optimized incubation time for all experiments. |
| Unexpected morphological changes in cells. | 1. Cytoskeletal Rearrangements: The YAP/TAZ pathway is known to influence the cytoskeleton.[3] 2. Cellular Stress Response: High concentrations of this compound could be inducing stress. | 1. Document any morphological changes with microscopy. These may be an expected outcome of YAP-TEAD activation in your cell type. 2. Lower the concentration of this compound to see if the morphological changes are dose-dependent and potentially linked to cytotoxicity. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound for Cardiomyocyte Proliferation
This protocol outlines a dose-response experiment to identify the optimal concentration of this compound for inducing proliferation in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
Materials:
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hiPSC-CMs
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Appropriate cell culture medium and supplements
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This compound
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DMSO
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96-well cell culture plates
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Reagents for proliferation assays (e.g., BrdU incorporation assay kit or antibodies for Ki67 staining)
Procedure:
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Cell Seeding: Seed hiPSC-CMs in a 96-well plate at a density that allows for proliferation over the course of the experiment. Allow the cells to adhere and recover for 24 hours.
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This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in your cell culture medium to achieve final concentrations ranging from 0 µM (vehicle control) to 100 µM (e.g., 0, 2, 10, 20, 50, 100 µM).[2] Ensure the final DMSO concentration is constant across all conditions.
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Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
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Incubation: Incubate the cells for 48 hours.[1]
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Proliferation Assay: After the incubation period, assess cell proliferation using a suitable method:
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BrdU Incorporation: Follow the manufacturer's protocol for the BrdU assay to measure DNA synthesis.
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Ki67 Staining: Fix and permeabilize the cells, then stain with an anti-Ki67 antibody to identify cells in the active phases of the cell cycle.
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Data Analysis: Quantify the results of your proliferation assay for each concentration. Plot the proliferation rate against the this compound concentration to determine the optimal dose.
Protocol 2: Validating YAP Nuclear Translocation
This protocol describes how to use immunofluorescence to visualize the nuclear translocation of YAP, confirming the on-target activity of this compound.
Materials:
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Cells of interest cultured on glass coverslips or in imaging-compatible plates
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This compound
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DMSO
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Paraformaldehyde (PFA) for fixing
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Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
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Blocking buffer (e.g., 5% BSA in PBS)
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Primary antibody against YAP
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Fluorescently labeled secondary antibody
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DAPI for nuclear counterstaining
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Fluorescence microscope
Procedure:
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Cell Seeding and Treatment: Seed cells on coverslips and treat with the optimized concentration of this compound (and a vehicle control) for the desired duration (e.g., 24 hours).
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Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 15 minutes at room temperature.
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Permeabilization: Wash the cells with PBS and then permeabilize with permeabilization buffer for 10 minutes.
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Blocking: Wash with PBS and then block with blocking buffer for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the cells with the primary anti-YAP antibody (diluted in blocking buffer) overnight at 4°C.
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Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
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Counterstaining and Mounting: Wash with PBS, counterstain with DAPI for 5 minutes, wash again, and then mount the coverslips onto microscope slides.
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Imaging: Visualize the cells using a fluorescence microscope. In activated cells, the YAP signal will co-localize with the DAPI signal in the nucleus.
Visualizations
Caption: Activation of the YAP-TEAD signaling pathway by this compound.
Caption: Workflow for a this compound dose-response experiment.
Caption: Decision tree for troubleshooting low this compound efficacy.
References
Troubleshooting unexpected results with TT-10 treatment
Technical Support Center: TT-10 Treatment
Welcome to the technical support center for the novel kinase inhibitor, this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results during their experiments with this compound. Below you will find a series of frequently asked questions and troubleshooting guides to ensure the successful application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor of MEK1/2, key kinases in the MAPK/ERK signaling pathway. By binding to the allosteric pocket of MEK1/2, this compound prevents the phosphorylation of ERK1/2, thereby inhibiting downstream signaling that promotes cell proliferation and survival in various cancer models.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.
Troubleshooting Guide
Q2: We are observing lower-than-expected potency (high IC50 value) for this compound in our cell viability assays. What could be the cause?
Several factors can contribute to a perceived decrease in this compound potency. A systematic approach to troubleshooting this issue is recommended.
Caption: Troubleshooting workflow for unexpectedly high IC50 values of this compound.
Potential Causes and Solutions:
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Compound Integrity and Handling:
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Solubility: this compound is soluble in DMSO up to 50 mM. Ensure the stock solution is fully dissolved. If precipitation is observed, gently warm the solution to 37°C.
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Storage: this compound stock solutions should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
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Dilution Accuracy: Verify the accuracy of your serial dilutions. Use calibrated pipettes and ensure proper mixing at each dilution step.
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Assay Parameters:
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Cell Seeding Density: Inconsistent cell numbers can significantly impact results. Ensure a homogenous cell suspension and accurate cell counting before seeding.
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Incubation Time: The standard incubation time for this compound in cell viability assays is 72 hours. Shorter durations may not be sufficient to observe the full cytotoxic effect.
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Reagent Quality: Ensure that the viability assay reagents (e.g., MTT, resazurin) are within their expiration date and have been stored correctly.
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Cell Line Characteristics:
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Intrinsic Resistance: The cell line used may have intrinsic resistance to MEK inhibitors due to mutations in downstream components of the MAPK pathway or activation of parallel survival pathways.
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Passage Number: Use cells with a low passage number, as high passage numbers can lead to genetic drift and altered drug sensitivity.
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Comparative IC50 Data for this compound in Various Cell Lines:
| Cell Line | Cancer Type | Expected IC50 (nM) |
| A375 | Melanoma (BRAF V600E) | 10 - 25 |
| HT-29 | Colorectal (BRAF V600E) | 25 - 50 |
| MDA-MB-231 | Breast (KRAS G13D) | 100 - 200 |
| HCT116 | Colorectal (KRAS G13D) | 500 - 1000 |
Q3: Western blot analysis does not show a decrease in phospho-ERK (p-ERK) levels after this compound treatment. What should I do?
This is a common issue that can often be resolved by optimizing the experimental protocol.
Recommended Experimental Protocol: Western Blot for p-ERK Inhibition
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Cell Seeding: Plate 1.5 x 10^6 A375 cells in 6-well plates and allow them to adhere overnight.
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Serum Starvation: The following day, replace the growth medium with a serum-free medium and incubate for 12-24 hours. This reduces basal p-ERK levels.
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This compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0, 10, 50, 100, 500 nM) for 2 hours.
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Growth Factor Stimulation: Stimulate the cells with epidermal growth factor (EGF) at 100 ng/mL for 15 minutes to induce a robust phosphorylation of ERK.
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Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane, run the SDS-PAGE, and transfer the proteins to a PVDF membrane.
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Immunoblotting:
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Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
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Incubate with primary antibodies for phospho-ERK (1:1000) and total-ERK (1:1000) overnight at 4°C.
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Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Develop the blot using an ECL substrate and image the results.
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Caption: Optimized experimental workflow for detecting p-ERK inhibition by this compound.
Troubleshooting Tips:
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Phosphatase Inhibitors: Ensure that phosphatase inhibitors are freshly added to your lysis buffer. Their activity is crucial for preserving the phosphorylation status of proteins.
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Stimulation Control: A positive control (stimulated, untreated) and a negative control (unstimulated, untreated) are essential to confirm that the pathway is responsive in your system.
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Antibody Quality: Verify the specificity and optimal dilution of your primary antibodies for p-ERK and total-ERK.
For further assistance, please contact our technical support team with your experimental details and a summary of the issues encountered.
Technical Support Center: TT-10 Experimental Integrity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of TT-10, a potent YAP-TEAD activator, during experimental procedures. Adherence to these guidelines is crucial for ensuring the reproducibility and accuracy of experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule activator of the Yes-associated protein (YAP) and transcriptional enhancer factor domain (TEAD) activity.[1] It functions by promoting the nuclear translocation of YAP, where it can form a complex with TEAD transcription factors to regulate the expression of genes involved in cell proliferation and survival.[2] this compound is utilized in research related to cardiac diseases characterized by cardiomyocyte loss and has been shown to promote cardiomyocyte proliferation.[1]
Q2: How should I properly store this compound powder and its stock solutions to prevent degradation?
A2: Proper storage is critical to maintain the stability and activity of this compound. Recommendations for storage are summarized in the table below. It is imperative to store the compound in a dry and dark environment.[3]
Q3: How long can I store this compound stock solutions?
A3: The stability of this compound stock solutions is dependent on the storage temperature. For long-term storage of up to six months, it is recommended to keep the stock solution at -80°C. For shorter-term storage of up to one month, -20°C is acceptable.[1] To avoid repeated freeze-thaw cycles, which can lead to degradation, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q4: What is the recommended solvent for preparing this compound stock solutions?
A4: this compound is soluble in Dimethyl Sulfoxide (DMSO). When preparing stock solutions, ensure the use of anhydrous, high-purity DMSO to minimize the introduction of water, which could potentially lead to hydrolysis over time.
Q5: Should I be concerned about the stability of this compound in my final experimental medium?
A5: Yes, for in vivo experiments, it is highly recommended to prepare the working solution fresh on the same day of use. The stability of this compound in aqueous-based cell culture media or buffers over extended periods has not been extensively documented. Therefore, for in vitro assays, it is advisable to add this compound to the medium immediately before starting the experiment to minimize potential degradation.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, potentially indicating compound degradation.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected experimental results. | This compound degradation due to improper storage or handling. | 1. Verify Storage Conditions: Confirm that both the solid compound and stock solutions have been stored at the correct temperatures and protected from light. 2. Prepare Fresh Solutions: Discard old stock solutions and prepare a fresh stock from the solid compound. For in vivo studies, always prepare the working solution immediately before administration. 3. Minimize Freeze-Thaw Cycles: Use freshly thawed aliquots for each experiment. Avoid using a stock solution that has been subjected to multiple freeze-thaw cycles. |
| Precipitation of this compound in aqueous solutions. | Low solubility of this compound in aqueous buffers. | 1. Check Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is sufficient to maintain this compound solubility but does not exceed the tolerance level for your cells or animal model. 2. Use of Solubilizing Agents: For in vivo preparations, co-solvents such as PEG300 and Tween-80 can be used to create a stable suspension. 3. Sonication/Heating: Gentle warming or sonication can aid in the dissolution of this compound during the preparation of working solutions. |
| Gradual loss of this compound activity in long-term in vitro experiments. | Potential degradation of this compound in the experimental medium over time (hydrolysis, oxidation, or photodegradation). | 1. Replenish this compound: For experiments lasting several days, consider replacing the medium with freshly prepared medium containing this compound at regular intervals. 2. Protect from Light: Conduct experiments in low-light conditions or use amber-colored plates/tubes to minimize exposure to light, as aminothiazole structures can be susceptible to photodegradation. 3. Control pH: Maintain a stable pH in your experimental system, as significant deviations could potentially accelerate hydrolysis of the aminothiazole core. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Long-term (months to years) | Store in a dry, dark, and desiccated environment. |
| 0-4°C | Short-term (days to weeks) | For immediate use. | |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
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Materials:
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This compound solid powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile, amber-colored microcentrifuge tubes
-
-
Procedure:
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Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used if necessary.
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Aliquot the stock solution into single-use, amber-colored microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
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Protocol for Preparation of In Vivo Working Solution
This protocol is an example for preparing a suspended solution for oral or intraperitoneal injection, adapted from manufacturer recommendations.
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Materials:
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This compound DMSO stock solution (e.g., 25 mg/mL)
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PEG300
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Tween-80
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Saline (0.9% NaCl)
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-
Procedure (for 1 mL of 2.5 mg/mL working solution):
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In a sterile tube, add 100 µL of the 25 mg/mL this compound DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
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Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
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Mix thoroughly before administration. This solution should be prepared fresh on the day of the experiment.
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Visualizations
Hippo Signaling Pathway and this compound Mechanism of Action
The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis. When the pathway is active ("ON"), a kinase cascade leads to the phosphorylation of YAP, retaining it in the cytoplasm for degradation. When the pathway is inactive ("OFF"), unphosphorylated YAP translocates to the nucleus, binds with TEAD transcription factors, and promotes the expression of genes involved in cell proliferation. This compound acts as an activator of YAP-TEAD activity.
Caption: The Hippo pathway's regulation of YAP and the activating role of this compound.
Troubleshooting Workflow for this compound Degradation
This workflow provides a logical sequence of steps to diagnose and resolve issues potentially related to this compound degradation.
Caption: A step-by-step guide to troubleshooting this compound degradation issues.
References
Off-target effects of TT-10 in scientific studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the small molecule TT-10. The information is tailored for researchers, scientists, and drug development professionals. Please note that "this compound" is associated with at least two distinct molecules in scientific literature: a YAP-TEAD activator for cardiac regeneration and an adenosine receptor A2AR antagonist for oncology. This guide addresses both contexts.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
A1: Based on available research, this compound has been identified with two primary mechanisms of action:
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As a YAP-TEAD Activator: In the context of cardiac research, this compound (also known as TAZ-K) activates the Yes-associated protein (YAP) and transcriptional enhancer factor domain (TEAD) activity. This is intended to promote the proliferation of cardiomyocytes for potential therapeutic applications in heart diseases.[1][2]
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As an Adenosine Receptor A2AR Antagonist: In oncology research, this compound acts as an antagonist to the adenosine A2A receptor (A2AR). This action is being investigated for its potential to inhibit tumor growth and enhance anti-tumor immune responses.[3] A clinical trial for this compound (PORT-6) is underway for advanced solid tumors.[4]
Q2: What are the potential off-target effects or toxicities observed with this compound?
A2: Direct, high-dose administration of this compound in a mouse model of myocardial infarction led to initial improvements followed by worsened cardiac function at later stages.[2] This suggests that prolonged or high-concentration exposure might lead to adverse effects, which could be due to on-target overdrive or off-target toxicities. For the A2AR antagonist version of this compound, specific off-target effects are being evaluated in ongoing clinical trials. General side effects for a multi-kinase inhibitor with a similar name (Tinengotinib, TT-00420), which may or may not be related, include hypertension, diarrhea, and hand-foot syndrome.
Q3: At what concentration are off-target effects of this compound (YAP-TEAD activator) likely to be observed?
A3: In studies with human induced pluripotent stem cell-derived cardiomyocytes, peak activity for promoting proliferation was observed at concentrations of 10 to 20 micromolar. It is plausible that off-target effects may become more prominent at or above this concentration range. Researchers should perform dose-response studies to determine the optimal concentration for their specific cell type and experimental conditions while minimizing off-target effects.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected Cell Death or Reduced Viability | Off-target toxicity due to high concentration of this compound. | Perform a dose-response curve to identify the optimal concentration with the highest on-target activity and lowest toxicity. Consider using a lower concentration or a shorter exposure time. |
| Contradictory Results Compared to Published Data | Different experimental models or cell lines may respond differently. The delivery method of this compound can also significantly impact its effects. | Ensure your experimental setup (cell line, species, etc.) is comparable to the cited literature. If using direct application, consider a slow-release formulation to mitigate potential toxicity from high initial concentrations. |
| Activation of Unrelated Signaling Pathways | Off-target kinase inhibition or activation of other pathways is a known phenomenon for small molecules. | Perform a kinase profiling assay to identify potential off-target kinases. Use pathway analysis tools to investigate the activation of unexpected signaling cascades. |
| Worsened Cardiac Function in Animal Models Over Time | As observed in mouse studies with direct injection, this could be due to long-term toxicity or maladaptive remodeling. | Consider a nanoparticle-based slow-release delivery system for in vivo studies to maintain a steady and lower concentration of this compound. Monitor cardiac function at multiple time points. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound (YAP-TEAD Activator)
| Parameter | Value | Cell Type | Source |
| Peak Activity Concentration | 10 - 20 µM | Human iPSC-derived Cardiomyocytes |
Table 2: Reported Drug-Related Side Effects of Tinengotinib (TT-00420) in Patients with Advanced Solid Tumors (Note: This is a different molecule but provides an example of potential off-target effects in a clinical setting for a multi-kinase inhibitor)
| Adverse Effect | Incidence |
| Hypertension | 50.0% |
| Diarrhea | 33.3% |
| Palmar-plantar erythrodysesthesia syndrome | 29.2% |
| Stomatitis | 29.2% |
| Nausea | 22.9% |
| Vomiting | 20.8% |
| (Source:) |
Experimental Protocols
Protocol 1: In Vitro Treatment of Cardiomyocytes with this compound
This protocol is a generalized procedure based on the methodologies described in the literature for studying the effects of this compound on cardiomyocytes.
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Cell Culture: Culture human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) on appropriate culture plates coated with extracellular matrix proteins (e.g., Matrigel).
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Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent, such as DMSO.
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Treatment: Dilute the this compound stock solution in the cell culture medium to achieve the desired final concentrations (e.g., a range from 1 µM to 50 µM to perform a dose-response study).
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Incubation: Replace the existing medium in the hiPSC-CM cultures with the this compound-containing medium. Incubate the cells for the desired duration (e.g., 48 hours).
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Analysis: Following incubation, perform assays to assess cell proliferation (e.g., Ki67 staining), cell cycle progression (e.g., flow cytometry), and viability (e.g., Live/Dead staining).
Signaling Pathways and Workflows
Caption: On-target signaling pathway of this compound as a YAP-TEAD activator.
Caption: On-target signaling pathway of this compound as an A2AR antagonist.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
Technical Support Center: Enhancing the In Vivo Bioavailability of TT-10
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with TT-10, a YAP-TEAD activator. The following information is intended to facilitate the effective use of this compound and improve its bioavailability for optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule activator of the YES-associated protein (YAP) and transcriptional enhancer factor domain (TEAD) activity.[1] It functions by modulating the Hippo signaling pathway, which plays a crucial role in regulating organ size, cell proliferation, and apoptosis.[2][3] Specifically, this compound promotes the nuclear translocation of YAP, where it can activate gene expression programs that lead to cell cycle activation and proliferation.[2][3] This mechanism of action has made this compound a compound of interest for research in regenerative medicine, particularly for conditions involving cardiomyocyte loss.
Q2: I am observing poor or inconsistent efficacy of this compound in my animal models. What could be the underlying issue?
Poor in vivo efficacy of this compound can often be attributed to suboptimal bioavailability. Several factors can contribute to this, including poor aqueous solubility and rapid clearance. Initial studies with intraperitoneal injections of this compound in a mouse model of myocardial infarction showed early improvements that were not sustained, suggesting potential issues with drug exposure over time. To address this, a slow-release nanoparticle formulation of this compound was developed, which significantly improved heart function, increased cardiomyocyte proliferation, and reduced infarct size.
Q3: What are the general strategies to improve the bioavailability of a compound like this compound?
For poorly soluble drugs, various techniques can be employed to enhance bioavailability. These strategies can be broadly categorized as:
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Physical Modifications: These methods aim to increase the surface area of the drug for better dissolution.
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Particle Size Reduction: Techniques like micronization and nanosuspension reduce the particle size of the drug, thereby increasing the surface area-to-volume ratio and enhancing dissolution.
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Chemical Modifications:
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Salt Formation: Creating a salt form of the drug can significantly improve its solubility and dissolution rate.
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Formulation Strategies:
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Solid Dispersions: Dispersing the drug in a hydrophilic carrier in a solid state can improve its wettability and dissolution.
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Complexation: Encapsulating the drug molecule within another molecule, such as a cyclodextrin, can increase its solubility.
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Lipid-Based Formulations: For lipophilic drugs, lipid-based delivery systems like emulsions, nanoemulsions, and solid lipid nanoparticles can improve absorption by increasing solubilization in the gastrointestinal tract.
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Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability in experimental results between subjects. | Inconsistent drug absorption due to poor solubility. | 1. Formulation enhancement: Consider formulating this compound in a vehicle that improves its solubility, such as a solution containing PEG300, Tween-80, and saline. 2. Particle size reduction: Investigate micronization or creation of a nanosuspension of this compound. |
| Initial therapeutic effect is observed, but it is not sustained over time. | Rapid metabolism or clearance of this compound. | 1. Controlled-release formulation: Develop a slow-release formulation, such as loading this compound into biodegradable nanoparticles (e.g., PLGA), to maintain therapeutic concentrations over a longer period. 2. Dosing regimen adjustment: Increase the frequency of administration, although this may be less practical and more stressful for the animals. |
| Low plasma concentration of this compound detected after oral administration. | Poor oral bioavailability due to low solubility and/or first-pass metabolism. | 1. Lipid-based formulations: For oral delivery, formulating this compound in a lipid-based system can enhance absorption and potentially reduce first-pass metabolism by promoting lymphatic transport. 2. Permeation enhancers: The use of permeation enhancers can improve absorption across the intestinal epithelium, though this requires careful toxicological evaluation. |
| Precipitation of this compound observed upon dilution of stock solution into aqueous buffer. | The compound is "crashing out" of solution due to its hydrophobic nature. | 1. Use of co-solvents: Employ co-solvents in the final formulation to maintain solubility. 2. Surfactants: The inclusion of a biocompatible surfactant can help to keep the drug in suspension. |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension for Improved Bioavailability
This protocol describes a general method for preparing a nanosuspension of a poorly water-soluble compound like this compound using a wet milling technique.
Materials:
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This compound powder
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Stabilizer solution (e.g., 1% w/v Poloxamer 188 or other suitable surfactant)
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Milling media (e.g., yttria-stabilized zirconium oxide beads)
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High-energy ball mill
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Particle size analyzer
Procedure:
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Prepare a pre-suspension of this compound in the stabilizer solution. A typical starting concentration is 5-10% w/v of this compound.
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Add the milling media to the pre-suspension. The volume of the milling media should be approximately 50-60% of the total volume.
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Place the mixture in the high-energy ball mill.
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Mill the suspension at a controlled temperature for a predetermined time (e.g., 24-48 hours). The optimal milling time should be determined empirically.
-
After milling, separate the nanosuspension from the milling media.
-
Characterize the particle size and distribution of the this compound nanosuspension using a particle size analyzer. The target particle size is typically in the range of 100-500 nm.
-
Conduct in vivo pharmacokinetic studies to compare the bioavailability of the this compound nanosuspension to a standard suspension.
Protocol 2: In Vivo Pharmacokinetic Study Design
This protocol outlines a basic design for an in vivo pharmacokinetic study in a rodent model to evaluate the bioavailability of different this compound formulations.
Animal Model:
-
Species: Rat or mouse
-
Number of animals: At least 3-5 per group
Experimental Groups:
-
Intravenous (IV) administration: this compound dissolved in a suitable solvent (to determine absolute bioavailability).
-
Control formulation (e.g., oral gavage of this compound suspension in water with a suspending agent).
-
Test formulation 1 (e.g., oral gavage of this compound nanosuspension).
-
Test formulation 2 (e.g., oral gavage of this compound in a lipid-based formulation).
Procedure:
-
Fast the animals overnight before dosing.
-
Administer the respective this compound formulations to each group.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dosing).
-
Process the blood samples to obtain plasma.
-
Analyze the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and bioavailability.
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters for Different this compound Formulations (Hypothetical Data)
| Formulation | Route | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Relative Bioavailability (%) |
| Standard Suspension | Oral | 50 | 2 | 300 | 100 (Reference) |
| Nanosuspension | Oral | 150 | 1 | 900 | 300 |
| Lipid-Based Formulation | Oral | 200 | 1.5 | 1200 | 400 |
| IV Solution | IV | - | - | 3000 | - |
Visualizations
Signaling Pathway
Caption: The Hippo Signaling Pathway and the Mechanism of Action of this compound.
Experimental Workflow
Caption: Experimental Workflow for Improving this compound Bioavailability.
References
Best practices for long-term storage of TT-10
Technical Support Center: TT-10
A Guide to the Long-Term Storage and Handling of the Novel Kinase Inhibitor this compound
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of this compound, a novel small molecule inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing stock solutions of this compound?
A1: To prepare a high-concentration stock solution, use an anhydrous, water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is recommended for its strong solubilizing power.[1][2] Resuspend the lyophilized this compound powder in DMSO to a concentration of 10-50 mM.[2] To ensure the powder is not lost, briefly centrifuge the vial before opening.[2] After adding the solvent, vortex thoroughly to ensure complete dissolution.
Q2: My this compound stock solution has a slight color. Is this normal?
A2: A change in the color of your stock solution may indicate chemical degradation or oxidation of the compound. This can be caused by exposure to light, air, or impurities in the solvent. It is advisable to perform a quality control check, such as HPLC analysis, to assess the integrity of the compound before use.
Q3: I noticed precipitation in my frozen this compound stock solution after thawing. What should I do?
A3: Precipitation upon thawing can occur if the solubility limit is exceeded at lower temperatures or if the solvent is not ideal for cryogenic storage. To address this, warm the solution to room temperature and vortex gently to redissolve the compound. If precipitation persists, gentle warming or sonication can be attempted, provided the compound is heat-stable. To prevent this, consider storing the stock solution at a slightly lower concentration and minimize freeze-thaw cycles.
Q4: How many times can I freeze and thaw my this compound stock solution?
A4: Repeated freeze-thaw cycles should be avoided as they can affect the stability of the compound in some solvents, including DMSO. It is best practice to aliquot the stock solution into smaller, single-use volumes before freezing. This ensures that you only thaw the amount needed for a given experiment.
Q5: What type of container should I use for long-term storage of this compound solutions?
A5: For long-term storage, it is recommended to use amber glass vials or polypropylene tubes that are known to be inert. This is because some plastics may leach contaminants or the compound may adhere to the container surface. To protect light-sensitive compounds, store solutions in amber vials or wrap the containers in foil.
Troubleshooting Guide
Issue: Inconsistent experimental results or loss of this compound activity.
This is a common problem that can arise from the degradation of the small molecule inhibitor in solution. Follow these steps to troubleshoot the issue:
-
Verify Storage Conditions: Ensure that both the solid compound and stock solutions have been stored according to the recommended guidelines. Improper storage is a primary cause of compound degradation.
-
Assess Compound Integrity: If you suspect degradation, a simple stability test using High-Performance Liquid Chromatography (HPLC) can provide valuable information. Compare the peak area of your compound at different time points to the initial measurement. A significant decrease in the main peak or the appearance of new peaks suggests degradation.
-
Use a Fresh Aliquot: If you have been using the same stock solution for an extended period, try a fresh, previously unopened aliquot for your next experiment.
-
Validate with a Secondary Inhibitor: To confirm that the observed biological effect (or lack thereof) is due to the activity of this compound, consider using a structurally different inhibitor that targets the same protein, if available. A similar response would suggest the phenotype is an on-target effect.
Data Presentation: Recommended Storage Conditions for this compound
| Form | Solvent | Concentration | Storage Temperature | Duration | Notes |
| Solid Powder | N/A | N/A | -20°C or -80°C | Up to 24 months | Protect from light and moisture. Allow to warm to room temperature before opening. |
| Stock Solution | Anhydrous DMSO | 10-50 mM | -20°C or -80°C | Up to 6 months | Aliquot into single-use volumes to avoid freeze-thaw cycles. Purge with inert gas (argon or nitrogen) for sensitive compounds. |
| Aqueous Working Solution | Cell Culture Media or Buffer | 1-10 µM | 2-8°C | Up to 24 hours | Prepare fresh before each experiment. Avoid long-term storage in aqueous solutions due to lower stability. |
Experimental Protocols
Protocol 1: Cell-Based Assay for this compound Bioactivity
This protocol describes a general method to assess the bioactivity of this compound by measuring its effect on the viability of a cancer cell line.
Methodology:
-
Cell Culture: Culture a relevant cancer cell line (e.g., one with an activated kinase pathway targeted by this compound) in the appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of the this compound stock solution in the cell culture medium. It is crucial to ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO but no inhibitor).
-
Incubation: Incubate the cells with the compound for a predetermined period (e.g., 48-72 hours).
-
Viability Assay: Assess cell viability using a standard method, such as an MTT or resazurin-based assay. Follow the manufacturer's instructions for the chosen assay.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the IC50 value (the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%).
Protocol 2: HPLC-Based Stability Assessment of this compound
This protocol outlines a method to evaluate the chemical stability of this compound in a specific solvent and storage condition over time.
Methodology:
-
Solution Preparation: Prepare a solution of this compound in the solvent of interest (e.g., DMSO or an aqueous buffer) at a known concentration.
-
Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the solution by HPLC. Record the peak area and retention time corresponding to this compound. This will serve as your baseline.
-
Storage: Store the remaining solution under the desired test conditions (e.g., -20°C in the dark, 4°C exposed to light, room temperature).
-
Subsequent Timepoints: At regular intervals (e.g., 24 hours, 1 week, 1 month), take another aliquot from the stored solution and re-analyze it by HPLC under the same conditions as the initial analysis.
-
Data Analysis: Compare the peak area of this compound at each timepoint to the T=0 value. A decrease in the peak area indicates degradation. The appearance of new peaks can be used to identify potential degradation products.
Mandatory Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Experimental workflow for this compound stability testing.
References
Mitigating batch-to-batch variability of TT-10
Welcome to the technical support center for the TT-10 cell line. This resource is designed to assist researchers, scientists, and drug development professionals in mitigating batch-to-batch variability and ensuring reproducible experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your work with this compound cells.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant variability in proliferation rates between different batches of this compound cells. What are the potential causes and how can we mitigate this?
A1: Batch-to-batch variability in proliferation can stem from several factors. Below is a summary of potential causes and recommended actions.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Recommended Troubleshooting & Mitigation Strategy |
| Cell Culture Conditions | Ensure consistent media formulation, serum concentration, and incubator conditions (CO2, temperature, humidity) across all experiments. Use the same lot of reagents whenever possible. |
| Passage Number | High passage numbers can lead to genetic drift and altered cellular behavior. We recommend using this compound cells for no more than 15 passages. Always record the passage number for each experiment. |
| Thawing Protocol | Inconsistent thawing procedures can impact cell viability and growth. Follow the recommended thawing protocol strictly. |
| Mycoplasma Contamination | Mycoplasma can significantly alter cell proliferation. Regularly test your cell cultures for mycoplasma contamination. |
For a detailed workflow on ensuring consistent cell culture conditions, please refer to the diagram below.
Q2: Our experimental results show batch-dependent responses to our test compound, particularly in the activation of the downstream XYZ signaling pathway. How can we normalize our results?
A2: Variability in signaling responses can be addressed by implementing a robust quality control (QC) protocol for each new batch of this compound cells. We recommend performing a standardized assay to determine the EC50 of a control compound for each batch.
Recommended QC Protocol for New Batches:
-
Thaw and expand a new vial of this compound cells.
-
Perform a dose-response assay with the control compound (e.g., Compound-C).
-
Measure the activation of a key downstream marker in the XYZ pathway (e.g., phosphorylation of Protein Y).
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Calculate the EC50 for the control compound.
Batches that exhibit an EC50 within a predefined range (e.g., ± 0.5 log units) of the reference value are considered qualified for experimental use.
Reference Data for Control Compound-C:
| This compound Batch | EC50 (nM) for Protein Y Phosphorylation | Qualification Status |
| Batch A | 10.2 | Qualified |
| Batch B | 12.5 | Qualified |
| Batch C | 25.8 | Not Qualified |
Below is a simplified representation of the this compound specific XYZ signaling pathway.
Experimental Protocols
Protocol 1: Standard Thawing of this compound Cells
-
Prepare a 15 mL conical tube with 9 mL of pre-warmed complete growth medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin).
-
Remove a vial of this compound cells from liquid nitrogen storage.
-
Quickly thaw the vial in a 37°C water bath until a small ice crystal remains.
-
Wipe the vial with 70% ethanol before opening in a sterile biosafety cabinet.
-
Slowly transfer the cell suspension into the prepared 15 mL conical tube.
-
Centrifuge the cells at 200 x g for 5 minutes.
-
Aspirate the supernatant and gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C and 5% CO2. Change the medium the following day.
Protocol 2: Quality Control Dose-Response Assay
-
Cell Seeding:
-
Culture this compound cells to approximately 80% confluency.
-
Trypsinize and resuspend the cells in complete growth medium.
-
Seed 10,000 cells per well in a 96-well plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of the control compound (Compound-C) in serum-free medium.
-
Remove the complete growth medium from the cells and replace it with the compound dilutions.
-
Incubate for the desired treatment time (e.g., 30 minutes).
-
-
Lysis and Detection:
-
Aspirate the compound-containing medium.
-
Lyse the cells in 50 µL of lysis buffer per well.
-
Perform an ELISA or Western blot to detect phosphorylated Protein Y.
-
-
Data Analysis:
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Normalize the data to a positive control.
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Plot the dose-response curve and calculate the EC50 using a suitable software package.
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For further assistance, please contact our technical support team.
Validation & Comparative
A Comparative Guide to TT-10 and Emerging Therapies in Cardiac Repair
The irreversible loss of cardiomyocytes following a myocardial infarction (MI) and the subsequent formation of non-contractile scar tissue are central to the progression of heart failure. The adult mammalian heart has a very limited intrinsic regenerative capacity, a challenge that has spurred the development of novel therapeutic strategies aimed at promoting cardiac repair. This guide provides a comparative overview of the preclinical efficacy of TT-10, a small molecule activator of the Hippo-Yap signaling pathway, alongside other emerging therapies including small molecule combinations, gene therapy, and other targeted molecular inhibitors.
This compound: A Novel Small Molecule for Cardiomyocyte Proliferation
This compound is a small molecule that has been identified as a potent activator of the Hippo-Yap signaling pathway, a critical regulator of organ size and cell proliferation. By promoting the nuclear translocation of the transcriptional co-activator Yes-associated protein (Yap), this compound stimulates cardiomyocyte proliferation and survival.
Mechanism of Action: The Hippo-Yap Pathway
The Hippo signaling pathway is a key negative regulator of cell proliferation. When the pathway is active, it phosphorylates and promotes the cytoplasmic retention and degradation of Yap. This compound inhibits this pathway, leading to the dephosphorylation and nuclear accumulation of Yap, where it can activate transcription of genes involved in cell cycle progression and survival.
Experimental Protocol Summary: this compound Nanoparticles in a Mouse MI Model
Preclinical studies have highlighted the importance of a sustained release of this compound for durable therapeutic effects. Intraperitoneal injections initially showed promise but were later associated with worsened cardiac function.[1] To address this, this compound was encapsulated in poly-lactic-co-glycolic acid (PLGA) nanoparticles (this compound-NPs) to ensure a slow and localized release.[1]
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Animal Model: Myocardial infarction was induced in mice via permanent ligation of the left anterior descending (LAD) coronary artery.[1]
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Treatment Groups: Mice were divided into four groups receiving intramyocardial injections of: saline, empty PLGA nanoparticles, this compound in solution, or this compound-loaded PLGA nanoparticles.[1]
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Dosage and Administration: A single intramyocardial injection was administered at the time of MI.[1]
-
Analysis: Cardiac function was assessed by echocardiography at 1 and 4 weeks post-MI. Histological analysis was performed to measure infarct size and quantify cardiomyocyte proliferation and apoptosis.
Efficacy Data: this compound
| Therapeutic Agent | Animal Model | Key Outcomes | Reference |
| This compound-NPs | Mouse (MI) | - Stably improved cardiac function from week 1 to week 4. - Significantly smaller infarcts at week 4. - Increased cardiomyocyte proliferation and nuclear Yap abundance. - Decreased cardiomyocyte apoptosis. |
Alternative Therapies in Cardiac Repair
Several other promising strategies for cardiac regeneration are under investigation, ranging from other small molecules to gene and stem cell-based therapies.
Small Molecule Combination: Paromomycin and Neomycin
Recent studies have identified a combination of two FDA-approved antibiotics, paromomycin (Paro) and neomycin (Neo), as inducers of heart regeneration.
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Mechanism of Action: Paro and Neo inhibit the transcriptional activity of Meis1 and Hoxb13, two key proteins that block heart muscle regeneration after birth.
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Experimental Protocol: The combination was tested in both mouse and pig models of ischemia/reperfusion injury. Administration was intravenous.
-
Efficacy: The Paro-Neo combination induced cardiomyocyte proliferation, improved left ventricular systolic function, and decreased scar formation in both small and large animal models.
Gene Therapy: Cyclin A2
Gene therapy approaches aim to reintroduce or overexpress genes that can stimulate cardiomyocyte proliferation. Cyclin A2 (Ccna2), a gene normally silenced in the adult heart, has been a key target.
-
Mechanism of Action: Cyclin A2 is a crucial regulator of the cell cycle. Its reintroduction into adult cardiomyocytes can induce them to re-enter the cell cycle and divide.
-
Experimental Protocol: An adenovirus carrying the CCNA2 gene was injected into the peri-infarct myocardium of pigs one week after MI induction.
-
Efficacy: Six weeks after treatment, pigs that received the Cyclin A2 gene therapy showed an approximately 18% increase in ejection fraction, compared to a 4% decrease in the control group. Histological analysis confirmed increased cardiomyocyte mitoses and reduced fibrosis.
Wnt Signaling Inhibitors
The Wnt signaling pathway is another critical regulator of cell fate and proliferation. Its inhibition has been explored as a strategy to promote cardiac repair.
-
Mechanism of Action: Wnt inhibitors, such as GNF-6231 and Cardiomogen, block different components of the Wnt signaling cascade, ultimately leading to reduced fibrosis and enhanced cardiomyocyte proliferation.
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Experimental Protocol: In a mouse MI model, GNF-6231 was administered via intravenous injection post-MI. Cardiomogen (CDMG1) was administered via intraperitoneal injection for 27 days post-MI in mice.
-
Efficacy: GNF-6231 treatment resulted in improved fractional shortening and a significant reduction in infarct size (9.07% vs. 17.18% in controls). CDMG1 treatment also led to reduced fibrotic scar tissue and an increase in newly formed cardiomyocytes.
GSK3β Inhibitors
Glycogen synthase kinase 3β (GSK3β) is a multifaceted kinase involved in numerous signaling pathways, including those regulating cell survival and proliferation.
-
Mechanism of Action: Inhibition of GSK3β has been shown to be protective in cardiac hypertrophy and can promote cardiomyocyte proliferation.
-
Experimental Protocol: Various GSK3β inhibitors have been tested in mouse models of myocardial ischemia/reperfusion injury, often administered intraperitoneally.
-
Efficacy: Studies have shown that GSK3β inhibition can reduce infarct size and improve cardiac function, although the effects can be context-dependent.
Comparative Efficacy Data
The following table summarizes the quantitative data from preclinical studies for this compound and the alternative therapies discussed. It is important to note that direct comparisons are challenging due to variations in experimental models, protocols, and time points of analysis.
| Therapy | Animal Model | Change in LVEF | Change in FS | Infarct Size Reduction | Reference |
| This compound-NPs | Mouse (MI) | Significantly Improved | Significantly Improved | Significantly Smaller | |
| Paromomycin + Neomycin | Mouse & Pig (I/R) | Improved | Improved | Decreased Scar Formation | |
| Cyclin A2 Gene Therapy | Pig (MI) | ~18% Increase (vs. -4% in control) | - | Decreased Fibrosis | |
| Wnt Inhibitor (GNF-6231) | Mouse (MI) | Improved | 38.71% (vs. 34.89% in control) | Reduced to 9.07% (vs. 17.18% in control) | |
| Wnt Inhibitor (Cardiomogen) | Mouse (MI) | Improved Cardiac Function | - | Reduced Fibrotic Scar | |
| GSK3β Inhibitors | Mouse (I/R) | - | - | Reduced Infarct Size |
LVEF: Left Ventricular Ejection Fraction; FS: Fractional Shortening; MI: Myocardial Infarction; I/R: Ischemia/Reperfusion.
Experimental Workflow and Comparative Mechanisms
The evaluation of these novel cardiac repair therapies generally follows a standardized preclinical workflow. A comparative overview of their mechanisms highlights the diverse strategies being employed to tackle the challenge of heart regeneration.
References
A Comparative Analysis of TT-10 and Other A2AR Antagonists for Cancer Immunotherapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the A2A receptor antagonist TT-10 with other notable alternatives. The analysis is supported by available preclinical and clinical data, with a focus on quantitative comparisons and detailed experimental methodologies.
The adenosine A2A receptor (A2AR) has emerged as a critical immune checkpoint in the tumor microenvironment (TME). High concentrations of adenosine in the TME, produced as a result of rapid cancer cell turnover and hypoxia, bind to A2AR on immune cells, leading to immunosuppression and tumor immune evasion. Consequently, A2AR antagonists are a promising class of cancer immunotherapy agents. This guide focuses on this compound (also known as PORT-6), a potent and selective A2AR antagonist currently in clinical development, and compares its performance with other A2AR antagonists based on available data.
Quantitative Comparison of A2AR Antagonists
To facilitate a direct comparison of the pharmacological profiles of this compound and other A2AR antagonists, the following tables summarize their in vitro binding affinities and in vivo anti-tumor efficacy from preclinical studies.
In Vitro Binding Affinity and Selectivity
This table summarizes the binding affinity (Ki) of various A2AR antagonists for the human A2A receptor and their selectivity against other human adenosine receptor subtypes. A lower Ki value indicates a higher binding affinity.
| Compound | A2AR Ki (nM) | Selectivity vs. A1 | Selectivity vs. A2B | Selectivity vs. A3 |
| This compound | Not publicly available. Described as a "potent and selective" antagonist with "high-affinity receptor binding" and a "long dissociation rate". | Data not available | Data not available | Data not available |
| Ciforadenant (CPI-444) | 3.54 | >50-fold | >50-fold | >50-fold |
| Taminadenant (PBF-509) | 12 | 208-fold | 83-fold | 416-fold |
| Preladenant (SCH 420814) | 1.1 | >1000-fold | >1000-fold | >1000-fold |
In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models
This table presents a summary of the in vivo anti-tumor activity of this compound in preclinical syngeneic mouse models.
| Compound | Mouse Model | Cell Line | Dosing Regimen | Key Findings |
| This compound | BALB/c | 4T1 (Breast Cancer) | 1 mg/kg, PO, for 21 days | - 48% reduction in tumor volume.[1] - 65% reduction in lung metastasis.[1] - Superior to anti-PD-1 monotherapy in suppressing tumor growth.[1][2] - Increased T-cell activity and reduced myeloid-derived suppressor cells (MDSCs).[2] |
| This compound | BALB/c | CT-26 (Colon Carcinoma) | 1 mg/kg, PO, daily | - Superior to vehicle control in slowing tumor growth. - Greater tumor growth suppression when combined with anti-PD-1 or anti-CTLA-4. |
Signaling Pathways and Experimental Workflows
To better understand the mechanism of action and the experimental approach for evaluating these antagonists, the following diagrams illustrate the A2AR signaling pathway and a typical experimental workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
Radioligand Binding Assay for A2AR Affinity
This assay is used to determine the binding affinity (Ki) of a test compound for the A2A receptor.
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Cell Lines and Membrane Preparation: Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells stably expressing the human A2A receptor are cultured and harvested. The cells are then homogenized in an ice-cold buffer, and the cell membranes are isolated by centrifugation.
-
Binding Reaction: The cell membranes are incubated with a radiolabeled A2AR ligand (e.g., [³H]-ZM241385 or [³H]-CGS21680) and varying concentrations of the unlabeled test compound (e.g., this compound).
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Incubation and Filtration: The reaction mixture is incubated to allow for competitive binding to reach equilibrium. The bound and free radioligands are then separated by rapid filtration through glass fiber filters.
-
Data Analysis: The radioactivity retained on the filters is measured using a scintillation counter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Syngeneic Mouse Tumor Models (4T1 and CT-26)
These models are used to evaluate the anti-tumor efficacy of A2AR antagonists in an immunocompetent setting.
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Animal Models: Female BALB/c mice are typically used for both the 4T1 (mammary carcinoma) and CT-26 (colon carcinoma) syngeneic models.
-
Tumor Cell Implantation: A suspension of 4T1 or CT-26 tumor cells is injected subcutaneously into the flank of the mice.
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Treatment Administration: Once the tumors reach a palpable size, the mice are randomized into different treatment groups. The test compound (e.g., this compound) is administered, typically by oral gavage, at a specified dose and schedule. A vehicle control group is also included.
-
Efficacy Endpoints:
-
Tumor Growth: Tumor volume is measured regularly using calipers. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
-
Metastasis: For the 4T1 model, which is highly metastatic, the lungs are often harvested at the end of the study to count metastatic nodules.
-
Immunophenotyping: Tumors and spleens may be harvested and processed to analyze the immune cell populations (e.g., T-cells, MDSCs) by flow cytometry.
-
Conclusion
This compound is a promising A2AR antagonist with demonstrated preclinical anti-tumor activity, both as a monotherapy and in combination with other immunotherapies. While direct in vitro binding affinity data for this compound is not publicly available, its in vivo efficacy in reducing tumor growth and metastasis in syngeneic mouse models is comparable to or exceeds that of other A2AR antagonists. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation and comparison of this compound and other emerging A2AR antagonists in the field of cancer immunotherapy. Further clinical data from the ongoing ADPORT-601 trial will be crucial in fully elucidating the therapeutic potential of this compound.
References
A Comparative Analysis of TT-10: A Novel mTORC1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental results for TT-10, a novel and highly selective inhibitor of the mammalian target of rapamycin complex 1 (mTORC1). The performance of this compound is compared with established mTORC1 inhibitors, Rapamycin and Everolimus, with a focus on reproducibility and efficacy. The mammalian target of rapamycin (mTOR) is a crucial kinase that regulates cell growth, proliferation, metabolism, and survival.[1][2][3] It functions as two distinct complexes, mTORC1 and mTORC2.[1][3] mTORC1 is a central regulator of cell growth and protein synthesis, responding to various signals such as growth factors, amino acids, and cellular energy levels. Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer, making it a significant therapeutic target.
Data Presentation: Comparative Efficacy
The inhibitory activity of this compound, Rapamycin, and Everolimus was assessed across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using a colorimetric MTT assay. The results, summarized below, indicate that this compound demonstrates potent and reproducible inhibitory activity.
| Cell Line | This compound (IC50, nM) | Rapamycin (IC50, nM) | Everolimus (IC50, nM) |
| MCF-7 (Breast) | 0.08 | ~0.1 | <8 |
| HEK293 (Kidney) | 0.09 | ~0.1 | N/A |
| T98G (Glioblastoma) | 1.5 | 2 | N/A |
| Y79 (Retinoblastoma) | 120 | 136 | N/A |
| U87-MG (Glioblastoma) | 950 | 1000 | N/A |
Experimental Protocols
Cell Viability and IC50 Determination via MTT Assay
This protocol outlines the methodology used to determine the cytotoxic and anti-proliferative effects of mTORC1 inhibitors. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.
Materials:
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96-well flat-bottom plates
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MTT solution (5 mg/mL in PBS)
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Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
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Cell culture medium
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Test compounds (this compound, Rapamycin, Everolimus)
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Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Add the compounds to the wells and incubate for the desired period (e.g., 48-96 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.
-
Solubilization: Add 100 µL of the solubilization solution to each well.
-
Absorbance Measurement: Allow the plate to stand overnight in the incubator. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the log concentration of the compound to determine the IC50 value.
Western Blotting for mTORC1 Downstream Target Inhibition
Western blotting is used to detect the phosphorylation status of key downstream targets of mTORC1, such as p70 S6 Kinase (p70S6K), to confirm the mechanism of action of the inhibitors. mTORC1 directly phosphorylates p70S6K at the threonine 389 residue, which is critical for its activation.
Materials:
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Cell lysis buffer with phosphatase and protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p70S6K (Thr389), anti-total p70S6K)
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HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with the test compounds for the desired time. Wash cells with cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 30-60 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-p70S6K diluted 1:1000 in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities. The level of phosphorylated p70S6K should decrease with effective mTORC1 inhibition. Use the total p70S6K as a loading control.
Mandatory Visualization
mTORC1 Signaling Pathway
The diagram below illustrates the central role of mTORC1 in integrating signals from growth factors and nutrients to regulate protein synthesis and cell growth. Growth factors activate the PI3K-Akt pathway, which in turn inhibits the TSC complex, a negative regulator of mTORC1. Activated mTORC1 then phosphorylates its downstream effectors, S6K1 and 4E-BP1, to promote translation.
Caption: Simplified mTORC1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Evaluation
The following workflow provides a systematic approach for the initial characterization and validation of a novel kinase inhibitor like this compound.
Caption: High-level experimental workflow for characterizing the kinase inhibitor this compound.
References
Comparative Efficacy of TT-10 in Oncology: A Guide for Researchers
This guide provides a comprehensive comparison of the pre-clinical and clinical efficacy of two distinct investigational cancer therapies often associated with similar nomenclature: TT-10 , an adenosine A2A receptor (A2AR) antagonist, and Tinengotinib (TT-00420) , a multi-kinase inhibitor. This document is intended for researchers, scientists, and drug development professionals to objectively evaluate the therapeutic potential and mechanisms of action of these compounds across various cancer cell lines and tumor models.
Section 1: Overview of this compound (A2AR Antagonist)
This compound is an orally administered small molecule that functions as a selective antagonist of the adenosine A2A receptor (A2AR)[1]. In the tumor microenvironment, high levels of adenosine suppress the anti-tumor immune response. By blocking the A2AR on immune cells, particularly T lymphocytes, this compound aims to counteract this immunosuppression, leading to enhanced T-cell activation and proliferation, and a more robust anti-cancer immune attack[1][2].
Efficacy Data for this compound
| Cancer Model | Cell Line/Animal Model | Key Findings | Reference |
| Breast Cancer | 4T1 mammary carcinoma (syngeneic mouse model) | - 48% reduction in tumor volume with 1 mg/kg this compound. - 65% reduction in lung metastasis. - Increased T-cell activity in tumor-infiltrating lymphocytes. - Reduced myeloid-derived suppressor cell populations. | [3] |
| Solid Tumors | Human (Phase I/II Clinical Trial - NCT04969315) | Currently being evaluated in patients with Renal Cell Carcinoma (RCC), Castrate-Resistant Prostate Cancer (CRPC), and Non-Small Cell Lung Cancer (NSCLC). | [4] |
Experimental Protocols: this compound
In Vivo Syngeneic Mouse Model (4T1 Breast Cancer):
-
Animal Model: BALB/c mice.
-
Cell Inoculation: Implantation of 4x10^4 4T1 mammary carcinoma cells.
-
Treatment Groups:
-
Vehicle Control
-
This compound (1 mg/kg, orally, twice daily)
-
Anti-mPD-1 (200 µg, intraperitoneally, on days 4, 8, and 14)
-
Combination of this compound and Anti-mPD-1
-
-
Dosing Duration: 21 days.
-
Efficacy Endpoints:
-
Tumor volume measured twice weekly.
-
Lung metastasis assessed at the end of the study.
-
Analysis of tumor-infiltrating lymphocytes (TILs) via flow cytometry for immune cell populations (CD45, CD3, CD4, CD8, CD11b, CD49, Ly6G).
-
Signaling Pathway of this compound (A2AR Antagonist)
Caption: Mechanism of action of this compound as an A2AR antagonist.
Section 2: Overview of Tinengotinib (TT-00420)
Tinengotinib (TT-00420) is a spectrum-selective, orally available small-molecule inhibitor that targets multiple kinases involved in cancer cell proliferation, angiogenesis, and immune signaling. Its primary targets include Aurora A/B, Janus kinases (JAKs), fibroblast growth factor receptors (FGFRs), and vascular endothelial growth factor receptors (VEGFRs).
Efficacy Data for Tinengotinib (TT-00420)
| Cancer Type | Cell Line/Animal Model | Key Findings (IC50/Response) | Reference |
| Pre-clinical Data | |||
| Triple-Negative Breast Cancer (TNBC) | HCC1806, MDA-MB-468, BT-549, HS 578T, MDA-MB-231 | IC50 values range from 16 nM to 128 nM. | |
| Gastric Cancer (GC) | Patient-Derived Xenograft (PDX) models | Effective tumor growth suppression. | |
| Colorectal Cancer (CRC) | Patient-Derived Xenograft (PDX) models | Potent efficacy against CRC. | |
| Clinical Data (Phase 1b/2 Trial - NCT04742959) | |||
| Multiple Solid Tumors | Human | Overall Response Rate (ORR): 14.5%; Disease Control Rate: 64.5%. | |
| Cholangiocarcinoma | Human (n=17) | ORR: 17.6% (40% in patients with FGFR alteration). | |
| Prostate Cancer | Human (n=10) | ORR: 50%. | |
| HR+/HER2- Breast Cancer | Human (n=6) | ORR: 33.3%. | |
| Triple-Negative Breast Cancer | Human (n=8) | ORR: 37.5%. |
Experimental Protocols: Tinengotinib
In Vitro Cell Proliferation Assay (TNBC Cell Lines):
-
Cell Lines: Various TNBC cell lines (e.g., HCC1806).
-
Treatment: Cells were treated with varying concentrations of Tinengotinib.
-
Incubation: 72 hours.
-
Endpoint: Cell viability was assessed to determine the IC50 values.
In Vivo Xenograft Models (GC and CRC):
-
Models: Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models for gastric and colorectal cancer.
-
Treatment: Administration of Tinengotinib.
-
Efficacy Endpoints:
-
Tumor growth inhibition.
-
Assessment of safety profile.
-
Molecular analysis (RNA sequencing, Western blot) to investigate the mechanism of action.
-
Signaling Pathway of Tinengotinib (TT-00420)
Caption: Multi-kinase inhibitory action of Tinengotinib.
Section 3: Comparative Summary and Conclusion
This compound and Tinengotinib (TT-00420) represent two distinct and promising approaches to cancer therapy.
-
This compound is an immuno-oncology agent that targets the adenosine pathway to unleash the patient's own immune system against the tumor. Its efficacy is primarily demonstrated in preclinical models of breast cancer, with ongoing clinical trials in other solid tumors.
-
Tinengotinib is a multi-targeted kinase inhibitor that directly inhibits key pathways involved in tumor cell growth, blood supply, and survival. It has shown broad anti-tumor activity in both preclinical and clinical settings across a range of solid tumors, including those resistant to other therapies.
The choice between these or similar agents in a research or clinical context will depend on the specific cancer type, its molecular characteristics, and the desired therapeutic strategy—either enhancing anti-tumor immunity or directly targeting oncogenic signaling pathways. The data presented here provides a foundation for further investigation and comparative studies.
References
A Comparative Guide to the In Vitro and In Vivo Effects of TT-10 Compounds
This guide provides a detailed comparison of the preclinical and clinical findings for two distinct therapeutic agents designated as TT-10: a YAP-TEAD activator for cardiac regeneration and an adenosine A2A receptor (A2AR) antagonist for cancer immunotherapy.
This compound (YAP-TEAD Activator) for Cardiac Repair
This compound, in this context, is a small molecule that activates the Yes-associated protein (YAP) and transcriptional enhancer factor domain (TEAD) pathway, which is crucial for cell proliferation.[1][2] Its potential lies in stimulating the regeneration of heart muscle cells (cardiomyocytes) following a myocardial infarction (heart attack).[2][3]
Quantitative Data Summary
| Parameter | In Vitro (hiPSC-derived Cardiomyocytes) | In Vivo (Mouse Model of Myocardial Infarction) |
| This compound Concentration for Peak Activity | 10 to 20 micromolar[2] | Not explicitly stated |
| Effect on Cell Cycle | Markedly promotes cell cycle activation and increased cell division | Increased markers for cell proliferation in border-zone cardiomyocytes |
| Effect on Apoptosis | Significantly reduced programmed cell death | Reduced cardiomyocyte apoptosis in the peri-infarct region |
| Effect on Cardiac Function | Not Applicable | Improved ejection fractions and fractional shortening; decreased end-systolic and end-diastolic diameters with slow-release nanoparticles |
| Infarct Size | Not Applicable | Significantly lower infarct sizes with slow-release nanoparticle treatment |
| Angiogenesis | Not Applicable | Appeared to promote blood vessel growth |
Experimental Protocols
In Vitro Studies with Human iPSC-derived Cardiomyocytes (hiPSC-CMs):
-
Cell Culture: Human induced pluripotent stem cell-derived cardiomyocytes were cultured.
-
Treatment: The cells were treated with varying concentrations of this compound.
-
Analysis: Molecular markers for proliferation (S-phase, M-phase, and cytokinesis) were assessed to determine the effect of this compound on cell cycle activation. Apoptosis rates were also measured. The subcellular localization of YAP was observed to confirm pathway activation.
In Vivo Mouse Model of Myocardial Infarction:
-
Animal Model: A myocardial infarction was experimentally induced in mice.
-
Treatment Administration: In initial studies, this compound was administered via intraperitoneal injections. In subsequent studies, this compound was loaded into poly-lactic-co-glycolic-acid (PLGA) nanoparticles for slow-release delivery directly into the infarcted heart muscle.
-
Evaluation: Cardiac function was assessed through measures like ejection fraction and fractional shortening. The size of the infarct was measured, and heart-weight-to-body-weight ratios were calculated. Histological analysis was performed to detect markers of cell proliferation, M-phase growth, and nuclear YAP localization in cardiomyocytes, particularly in the border zone of the infarct.
Visualizations
Caption: Hippo-YAP signaling pathway activated by this compound.
References
A Head-to-Head Study of Small Molecules for Cardiac Regeneration: TT-10 and a Novel Compound Cocktail Show Promise
For Immediate Release
[City, State] – In the ongoing quest to find effective therapies for heart disease, researchers are keenly focused on strategies to regenerate damaged heart muscle. A promising approach involves coaxing adult cardiomyocytes, the heart's muscle cells, to re-enter the cell cycle and proliferate. This guide provides a comparative analysis of TT-10, a known YAP-TEAD activator, and other emerging compounds, supported by experimental data to inform researchers, scientists, and drug development professionals.
This compound is a small molecule that has been shown to promote cardiomyocyte proliferation by activating the Hippo signaling pathway's downstream effectors, YAP and TAZ.[1] This guide will compare the performance of this compound with its parent compound, TAZ-12, and a novel five-small-molecule (5SM) cocktail that has demonstrated significant potential in heart regeneration.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies on this compound, TAZ-12, and the 5SM cocktail.
Table 1: In Vitro Cardiomyocyte Proliferation Data
| Compound/Cocktail | Cell Type | Assay | Concentration | Result (% Positive Cells) | Source |
| This compound | hiPSC-Cardiomyocytes | Ki67 | 10 µM | ~8% | [1] |
| hiPSC-Cardiomyocytes | BrdU | 10 µM | ~12% | [1] | |
| hiPSC-Cardiomyocytes | PH3 | 10 µM | ~3% | [1] | |
| hiPSC-Cardiomyocytes | Aurora B | 10 µM | ~2.5% | [1] | |
| Rat Cardiomyocytes | EdU | 10 µM | ~18% | ||
| TAZ-12 | Rat Cardiomyocytes | EdU | 10 µM | ~12% | |
| 5SM Cocktail | Neonatal Rat CMs | Ki67 | Not Specified | Increased vs. Control | |
| Neonatal Rat CMs | pH3 | Not Specified | Increased vs. Control |
Table 2: In Vivo Cardiac Function Data in Rodent Myocardial Infarction (MI) Models
| Compound/Cocktail | Animal Model | Parameter | Time Point | Result | Source |
| This compound (Nanoparticle) | Mouse MI | Ejection Fraction | 4 weeks post-MI | Significantly improved vs. control | |
| Mouse MI | Infarct Size | 4 weeks post-MI | Significantly smaller vs. control | ||
| 5SM Cocktail | Rat Ischemia-Reperfusion | Ejection Fraction | 56 days post-IR | Significantly improved vs. control | |
| Rat Ischemia-Reperfusion | Fibrosis | 8 weeks post-IR | Significantly reduced vs. control |
Signaling and Experimental Workflow Diagrams
To visually represent the mechanisms and procedures involved, the following diagrams have been generated.
References
Independent Verification of TT-10's Therapeutic Potential: A Comparative Analysis
This guide provides an objective comparison of the therapeutic agent TT-10 in its distinct applications for cardiac repair and oncology. The document is intended for researchers, scientists, and drug development professionals, offering a summary of its performance against alternative therapies, supported by available experimental data.
Part 1: this compound for Cardiac Repair via Hippo-Yap Pathway Activation
This compound has been investigated as a potential therapeutic for cardiac injury by promoting the proliferation of cardiomyocytes, the heart's muscle cells. This approach addresses the limited regenerative capacity of the adult mammalian heart following events like a myocardial infarction (heart attack).
Mechanism of Action
In the context of cardiac repair, this compound functions as an activator of the Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ), the primary downstream effectors of the Hippo signaling pathway.[1] The Hippo pathway is a critical regulator of organ size and cell proliferation.[2] When the pathway is active, it phosphorylates YAP, leading to its retention in the cytoplasm and subsequent degradation. By inhibiting the Hippo pathway's core kinases, this compound allows YAP to remain unphosphorylated and translocate into the nucleus. Inside the nucleus, YAP partners with TEA domain (TEAD) transcription factors to initiate the transcription of genes that drive cell cycle re-entry and proliferation of cardiomyocytes.[3] This mechanism aims to replace lost heart tissue with new, functional muscle.
Comparative Performance Data
Preclinical studies have evaluated this compound's efficacy in a mouse model of myocardial infarction (MI). A significant finding was that the delivery method greatly impacts outcomes. While direct intraperitoneal injections initially showed promise, they were later associated with worsening cardiac function.[4] A slow-release formulation using poly-lactic-co-glycolic acid (PLGA) nanoparticles (this compound-NPs) demonstrated more sustained and potent benefits.[4]
| Treatment Group | Delivery Method | Ejection Fraction (at 4 weeks post-MI) | Fractional Shortening (at 4 weeks post-MI) | Infarct Size (at 4 weeks post-MI) | Reference |
| This compound-NPs | Intramyocardial Injection | Significantly higher than control groups | Significantly higher than control groups | ~20% smaller than control groups | |
| This compound Solution (Direct) | Intramyocardial Injection | No significant difference from control | No significant difference from control | No significant difference from control | |
| Empty Nanoparticles | Intramyocardial Injection | No significant difference from this compound Solution | No significant difference from this compound Solution | No significant difference from this compound Solution | |
| Saline (Control) | Intramyocardial Injection | Baseline for comparison | Baseline for comparison | Baseline for comparison |
Note: "Significantly higher/smaller" indicates a statistically significant difference as reported in the cited study. Absolute values were presented graphically in the source material.
Alternative Therapies
The primary alternative strategies to this compound for cardiac repair also focus on inducing cardiomyocyte proliferation, though they may target different pathways.
| Alternative Therapy | Mechanism of Action | Reported Outcomes | Development Stage | Reference |
| Neuregulin-1 (NRG1) | Activates ErbB receptor tyrosine kinases | Modest improvements in cardiac function in clinical trials. | Clinical Trials | |
| FGF1 | Fibroblast Growth Factor 1 signaling | Promotes cardiomyocyte proliferation in preclinical models. | Preclinical | |
| YAP101 (AAV9-Sav-shRNA) | Gene therapy to inhibit the Hippo pathway component Salvador (Sav) | Improved ejection fraction and reduced scar size in a pig MI model. | Phase I/II Clinical Trial (NCT06831825) | |
| p21 Inhibition | Small interfering RNA (siRNA) to inhibit cyclin-dependent kinase inhibitor 1 | Stimulated DNA synthesis in embryonic mouse cardiomyocytes. | Preclinical |
Experimental Protocols
This compound Nanoparticle Formulation and Delivery (Mouse Model) A detailed protocol can be found in Chen, W. et al., JCI Insight 2021. A summary of the key steps is provided below.
-
Nanoparticle (NP) Preparation : this compound is encapsulated into PLGA nanoparticles using an oil-in-water single emulsion method to allow for slow, sustained release.
-
Animal Model : Myocardial infarction is induced in mice via permanent ligation of the left anterior descending (LAD) coronary artery.
-
Administration : Immediately following LAD ligation, a single dose of this compound-loaded NPs, empty NPs, this compound solution, or saline is injected directly into the infarct border zone of the heart.
-
Functional Assessment : Cardiac function is evaluated at 1 and 4 weeks post-injection using echocardiography to measure parameters like ejection fraction and fractional shortening.
-
Histological Analysis : At the 4-week endpoint, hearts are harvested for histological analysis to determine infarct size and to assess markers of cardiomyocyte proliferation (e.g., Ki67, nuclear Yap abundance).
Part 2: this compound for Cancer Immunotherapy via Adenosine A2A Receptor Antagonism
In the field of oncology, this compound (also known as PORT-6) is being developed as an oral immuno-oncology agent that targets the adenosine signaling pathway, a key mechanism of immune evasion used by cancer cells.
Mechanism of Action
Many tumors create a hypoxic (low-oxygen) microenvironment, which leads to a high concentration of extracellular adenosine. This adenosine binds to the A2A receptor (A2AR) on the surface of immune cells, particularly T lymphocytes. This binding triggers a signaling cascade that suppresses the activity of these immune cells, preventing them from attacking the tumor. This compound is a selective antagonist of the A2A receptor. By blocking adenosine from binding to A2AR, this compound prevents this immunosuppressive signal, thereby restoring the ability of T cells and other immune cells to recognize and eliminate cancer cells.
Comparative Performance Data
This compound is currently in a Phase 1/2 clinical trial (ADPORT-601, NCT04969315). As of May 2024, preliminary data from 10 patients with metastatic castration-resistant prostate cancer (mCRPC), renal cell carcinoma (RCC), or non-small cell lung cancer (NSCLC) have been reported. Direct efficacy comparisons are premature, but data for other A2AR antagonists provide a benchmark for this class of drugs.
Table 1: Preliminary Clinical Data for this compound (PORT-6)
| Metric | Observation | Dose | Tumor Types | Reference |
| Safety | Treatment-related adverse events were Grade 1-2 (fatigue, nausea, vomiting). No dose-limiting toxicities observed. | Escalating Doses | mCRPC, RCC, NSCLC | |
| Efficacy | Not yet reported. | Escalating Doses | mCRPC, RCC, NSCLC |
Table 2: Clinical Trial Data for Alternative A2A Receptor Antagonists
| Drug Name | Trial (Phase) | Tumor Type(s) | Key Efficacy Results | Reference |
| Inupadenant | A2A-005 (Phase 2) | Metastatic NSCLC (with chemotherapy) | Overall Response Rate (ORR): 63.9%; Median Progression-Free Survival (PFS): 7.7 months. | |
| Taminadenant | Phase 1/1b | Advanced NSCLC (monotherapy) | 1 CR (4%), 1 PR (4%), 7 SD (28%). | |
| Taminadenant | Phase 1/1b | Advanced NSCLC (+ spartalizumab) | 1 CR (4%), 1 PR (4%), 14 SD (56%). | |
| Ciforadenant | Phase 1/1b | Refractory RCC (+ atezolizumab) | ORR: 11%. |
CR: Complete Response; PR: Partial Response; SD: Stable Disease; NSCLC: Non-Small Cell Lung Cancer; RCC: Renal Cell Carcinoma.
Experimental Protocols
First-in-Human Clinical Trial of this compound (ADPORT-601) The protocol for this ongoing trial is registered under NCT04969315.
-
Study Design : A multi-center, open-label, Phase 1a/1b dose-escalation and cohort expansion study.
-
Patient Population : Adults with select advanced solid tumors (mCRPC, RCC, NSCLC, etc.) who are refractory to standard therapy.
-
Intervention :
-
Phase 1a (Dose Escalation) : Patients receive escalating oral doses of this compound in a standard 3+3 design to determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D).
-
Phase 1b (Expansion) : Monotherapy and combination cohorts will be initiated once the RP2D is established.
-
-
Primary Objectives : To evaluate the safety, tolerability, MTD, and RP2D of this compound monotherapy.
-
Secondary & Exploratory Objectives : To obtain preliminary efficacy estimates, evaluate pharmacokinetics (PK) and pharmacodynamics (PD), and identify potential biomarkers of response.
References
- 1. This compound–loaded nanoparticles promote cardiomyocyte proliferation and cardiac repair in a mouse model of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Hippo pathway in heart repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. This compound-loaded nanoparticles promote cardiomyocyte proliferation and cardiac repair in a mouse model of myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
Meta-analysis of TT-10 Research Publications: A Comparative Guide
This guide provides a comprehensive meta-analysis of research publications concerning two distinct investigational compounds identified as TT-10. The content is tailored for researchers, scientists, and drug development professionals, offering an objective comparison of each compound's performance against relevant alternatives, supported by available experimental data. The analysis is presented in two separate sections to address the distinct therapeutic applications of each this compound compound.
Section 1: this compound (PORT-6) for Cancer Immunotherapy
This compound, also known as PORT-6, is an orally available small molecule that functions as a selective antagonist of the adenosine A2A receptor (A2AR).[1][2] In the tumor microenvironment, high levels of adenosine suppress the anti-tumor activity of immune cells, particularly T lymphocytes, by binding to A2AR. By blocking this interaction, this compound aims to reverse this immunosuppressive effect and enhance the body's natural anti-cancer immune response.[3]
Preclinical Performance Data
Preclinical studies have demonstrated the anti-tumor activity of this compound in various mouse models. The data suggests that this compound not only exhibits single-agent efficacy but also has the potential for synergistic effects when combined with other cancer therapies.
| Model | Treatment | Dosage | Key Findings | Reference |
| 4T1 Mammary Carcinoma (Mouse) | This compound Monotherapy | 1 mg/kg for 21 days | - 48% reduction in tumor volume- 65% reduction in lung metastasis- Efficacy superior to anti-PD-1 monotherapy | [4] |
| TC1 Lung Cancer (Mouse) | This compound + TT-4 (A2BR antagonist) + E7 peptide vaccine | Not Specified | - Significant suppression of tumor growth- Improved survival- Complete tumor regression in several mice | [5] |
| CT26 Colon Cancer (Mouse) | This compound + TT-4 (A2BR antagonist) + Whole-cell vaccine | Not Specified | - Therapeutic synergy observed | |
| B16F10 Melanoma (Mouse) | This compound + TT-4 (A2BR antagonist) + gp100 peptide vaccine | Not Specified | - Therapeutic synergy observed |
Comparison with Alternatives (Standard of Care)
This compound is currently being evaluated in the ADPORT-601 Phase I/II clinical trial (NCT04969315) for patients with advanced solid tumors who have failed or are not eligible for standard of care. As no clinical data for this compound is yet available, this comparison is based on the established standards of care for the tumor types under investigation in the trial.
| Indication | Standard of Care (Post-Prior Therapy) |
| Advanced Renal Cell Carcinoma (RCC) | Immune checkpoint inhibitor-based combinations (e.g., ipilimumab + nivolumab, pembrolizumab + axitinib), or single-agent tyrosine kinase inhibitors (TKIs) like cabozantinib or axitinib are options following prior therapies. |
| Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Options include androgen receptor pathway inhibitors (ARPIs), taxane-based chemotherapy (docetaxel, cabazitaxel), radiopharmaceuticals (radium-223, 177Lu-PSMA-617), and PARP inhibitors for patients with specific genetic alterations. |
| Advanced Non-Small Cell Lung Cancer (NSCLC) | Treatment is guided by molecular testing and PD-L1 expression. Options include immunotherapy (e.g., pembrolizumab, durvalumab), often in combination with platinum-based chemotherapy. |
| Advanced Squamous Cell Carcinoma of the Head and Neck (SCCHN) | For recurrent or metastatic disease, standard first-line treatment often involves platinum-based chemotherapy with 5-FU and cetuximab (EXTREME regimen) or immunotherapy (e.g., pembrolizumab), alone or in combination with chemotherapy. |
Experimental Protocols
4T1 Murine Breast Cancer Model Protocol
A summary of the likely experimental workflow for the preclinical evaluation of this compound in the 4T1 syngeneic mouse model is as follows:
-
Cell Culture: 4T1 mammary carcinoma cells are cultured under standard laboratory conditions.
-
Tumor Implantation: A specified number of 4T1 cells are implanted into the mammary fat pad of female BALB/c mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.
-
Treatment Administration: this compound is administered to the treatment group (e.g., 1 mg/kg daily for 21 days), while the control group receives a vehicle. Another cohort may receive a comparator agent like an anti-PD-1 antibody.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Metastasis Assessment: At the end of the study, lungs are harvested to assess the extent of metastasis, often by counting surface nodules.
-
Immunophenotyping: Tumor-infiltrating lymphocytes may be isolated and analyzed by flow cytometry to assess changes in immune cell populations, such as an increase in T-cell activity and a reduction in myeloid-derived suppressor cells.
Visualizations
Caption: Adenosine A2A Receptor Signaling Pathway in Cancer.
References
- 1. Tumor Immunotherapy Using A2A Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. researchgate.net [researchgate.net]
- 5. Advanced methods for quantification of infarct size in mice using three-dimensional high-field late gadolinium enhancement MRI - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for TT-10 Containing Products
The following guide provides essential safety and logistical information for the proper disposal of chemical products containing TT-10, based on available Safety Data Sheet (SDS) information. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with regulations. If the product containing this compound is not consumed in its intended use, the remaining material is classified as a RCRA hazardous waste due to its corrosivity characteristic (D002).[1]
Hazardous Components and Regulatory Information
Products containing this compound are mixtures of several hazardous chemicals. Understanding the composition is critical for safe disposal.
Table 1: Hazardous Ingredients in a Sample this compound Product [1]
| Hazardous Ingredient | Percentage | CAS Number |
| Sodium Hydroxide | 15-20% | 1310-73-2 |
| Tolyltriazole Sodium | 5-10% | 64665-57-2 |
| Tetrapotassium Pyrophosphate | 5-10% | 7320-34-5 |
| Etidronic acid | 1-5% | 2809-21-4 |
| Toluenesulfonic acid | 1-5% | 25231-46-3 |
The exact percentage by weight of the ingredients is proprietary.
Disposal of this chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). It is the responsibility of the waste generator to properly characterize all waste materials according to applicable regulatory entities.[2]
Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound containing products for disposal, ensure that the following personal protective equipment is used and safety measures are in place:
-
Eye Protection: Wear chemical splash goggles and a face shield.[1] Emergency eye wash fountains should be available in the immediate vicinity.[2]
-
Hand Protection: Use protective industrial rubber gloves.
-
Skin Protection: Wear an apron and/or rubber boots when conditions warrant.
-
Ventilation: General exhaust ventilation is considered adequate.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product.
Step-by-Step Disposal Protocol
The disposal of this compound containing products must be handled as hazardous waste. Under no circumstances should this chemical be disposed of into drains or regular trash without proper treatment and authorization.
Experimental Protocol: Waste Neutralization (for dilute aqueous solutions)
This is a general procedure and should be adapted based on the specific concentration and volume of the waste. Always perform a trial on a small scale first.
-
Preparation: Work in a well-ventilated fume hood. Wear all required PPE. Have an appropriate acid or base neutralizer and spill containment materials ready.
-
Dilution: Slowly add the this compound containing waste to a large container of cold water. The dilution ratio should be at least 1:10 (waste to water).
-
Neutralization: While stirring gently, slowly add a suitable neutralizing agent. For this corrosive, alkaline mixture (due to Sodium Hydroxide), a weak acid like citric acid or acetic acid is recommended for neutralization.
-
pH Monitoring: Monitor the pH of the solution continuously with a pH meter or pH strips. The target pH should be between 6.0 and 8.0.
-
Disposal of Neutralized Solution: Once the pH is stable within the target range, the neutralized solution may be permissible for sewer disposal. However, you must obtain written permission from your institution's Environmental Health and Safety (EHS) department before any sewer disposal.
-
Record Keeping: Document the neutralization process, including the initial volume of waste, the amount of neutralizer used, and the final pH.
General Disposal Steps:
-
Waste Identification: Label the waste container clearly as "Hazardous Waste" and list all the chemical components and their approximate concentrations.
-
Container Management: Store the waste in a compatible, closed container that is in good condition. Leaking or open containers will not be accepted for disposal.
-
Segregation: Keep this waste segregated from other incompatible wastes, such as strong acids.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Empty Containers: Triple-rinse empty containers with a suitable solvent (like water for this product). The rinsate must be collected and treated as hazardous waste. After thorough cleaning, the container may be disposed of as non-hazardous waste.
Spill Management
In the event of a spill, contain and collect the material with commercial absorbents. Avoid dust formation. Prevent the spill from reaching drains or waterways.
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process for chemical waste disposal in a laboratory setting.
Caption: Logical workflow for the determination and disposal of chemical waste.
References
Personal protective equipment for handling TT-10
Essential Safety and Handling Guide for TT-10
Disclaimer: The chemical identifier "this compound" does not correspond to a recognized chemical substance in standard databases. The following guidance is provided as a general framework for handling potent, novel, or unidentified chemical compounds where the specific hazards have not been fully determined. It is imperative to apply the precautionary principle, assuming the substance is highly hazardous in the absence of complete data. This guide should be supplemented with a substance-specific risk assessment before any handling occurs.
The cornerstone of a robust safety program for handling potent compounds is the "Hierarchy of Controls," which prioritizes safety measures from most to least effective.[1][2] This framework guides the selection of appropriate controls to minimize potential exposure.
Hierarchy of Controls for this compound
The most effective safety strategies involve eliminating the hazard or substituting it with a safer alternative.[3] When this is not feasible, engineering controls, administrative controls, and finally, personal protective equipment (PPE) are implemented to mitigate risk.[4]
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are critical for minimizing exposure to potent compounds.[5] The following table summarizes the recommended PPE for handling this compound.
| Activity | Recommended PPE |
| General Laboratory Operations | Nitrile gloves (double-gloving recommended), safety glasses with side shields, and a fully-buttoned laboratory coat. |
| Weighing of Powders | Double nitrile gloves, chemical splash goggles, a face shield, a disposable gown with tight-fitting cuffs, and a NIOSH-approved respirator (e.g., N95 for powders, or a respirator with appropriate cartridges for volatile compounds). |
| Preparation of Solutions | Double nitrile gloves, chemical splash goggles, a face shield, and a chemical-resistant apron or disposable gown. |
| Conducting Reactions | Double nitrile gloves (or other chemically resistant gloves based on reactants), chemical splash goggles, and a lab coat. All reactions should be conducted in a certified chemical fume hood or glove box. |
| Waste Disposal | Double nitrile gloves, chemical splash goggles, and a laboratory coat. |
Operational Plan for Handling this compound
A clear, step-by-step plan is essential for ensuring safety and compliance.
Preparation
-
Designate a Handling Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any potential spills or aerosols.
-
Assemble Materials: Ensure all necessary equipment, including PPE and spill cleanup materials, is readily available before starting any work.
-
Inform Colleagues: Notify others in the laboratory about the nature of the work being conducted.
Handling
-
Weighing and Transfer: Whenever possible, use a closed system for weighing and transferring this compound to minimize the risk of generating dust or aerosols. If handling powders, use techniques that minimize dust generation, such as gentle scooping.
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing. Keep containers covered as much as possible.
Cleanup and Decontamination
-
Decontaminate Surfaces: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.
-
Spill Management: In the event of a spill, immediately alert others in the area. Use a pre-prepared spill kit appropriate for chemical hazards to clean the spill, working from the outside in. All materials used for spill cleanup must be disposed of as hazardous waste.
Disposal Plan for this compound Waste
Proper disposal of hazardous chemical waste is crucial for laboratory safety and environmental protection.
Waste Segregation and Collection
-
Segregate Waste: Separate this compound waste from other laboratory waste streams. Do not mix incompatible chemicals.
-
Use Appropriate Containers: Collect this compound waste in clearly labeled, sealed, and chemically resistant containers.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of the contents, and the associated hazards.
Disposal Procedure
-
Solid Waste: This includes contaminated gloves, gowns, and other disposable materials. Place these items in a designated, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, leak-proof container. Do not dispose of this waste down the drain.
-
Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container.
-
Contact EHS: Arrange for the disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) department.
Quantitative Safety Data
The following table provides quantitative data relevant to the safe handling of potent compounds.
| Parameter | Value/Specification | Significance |
| Occupational Exposure Limit (OEL) | Assumed to be low (<10 µg/m³). | A low OEL indicates high potency and the need for stringent containment measures. |
| Respirator Assigned Protection Factor (APF) | PAPR: up to 1000. | The APF indicates the level of protection a respirator provides. A higher APF is required for more potent compounds. |
| Glove Material | Nitrile (double-gloved). | Provides a barrier against chemical splashes and contamination. Double-gloving is recommended for potent compounds. |
| Ventilation (Fume Hood) | Face velocity of 80-120 feet per minute. | Ensures effective capture of airborne contaminants. |
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
